molecular formula C8H8BrNO B1210500 2-Bromo-N-phenylacetamide CAS No. 5326-87-4

2-Bromo-N-phenylacetamide

Cat. No.: B1210500
CAS No.: 5326-87-4
M. Wt: 214.06 g/mol
InChI Key: DCPLOIFDMMEBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-phenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPLOIFDMMEBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201384
Record name 2-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-87-4
Record name 2-Bromo-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5326-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5326-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-phenylacetamide from Aniline and Bromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Bromo-N-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the reaction of aniline with bromoacetyl bromide. This guide details the reaction mechanism, experimental protocols, and characterization of the final product, presenting quantitative data in a clear, tabular format for ease of reference.

Reaction Overview

The synthesis of this compound from aniline and bromoacetyl bromide is a classic example of nucleophilic acyl substitution. Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen bromide byproduct.

Overall Reaction:

Aniline + Bromoacetyl Bromide → this compound + Hydrogen Bromide

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the carbonyl carbon of bromoacetyl bromide, which is highly electrophilic due to the presence of two electron-withdrawing bromine atoms. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a bromide ion and a proton to form the stable amide product, this compound. A base, such as triethylamine, is used to scavenge the HBr produced during the reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack BromoacetylBromide Bromoacetyl Bromide (Electrophile) BromoacetylBromide->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Collapse & Proton Transfer Byproduct HBr Base Triethylamine (Base) Base->Byproduct Neutralization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on established laboratory procedures.[1]

Materials and Reagents:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • A solution of aniline (0.016 mol) in 40 mL of dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.[1]

  • Bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]

  • Following the addition of bromoacetyl bromide, triethylamine (0.019 mol) is added to the reaction mixture.[1]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours, during which a precipitate may form.[1]

  • After the reaction is complete, the mixture is concentrated under reduced pressure.[1]

  • The residue is redissolved in ethyl acetate and washed three times with water.[1]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

  • The crude product is purified by crystallization from ethyl acetate to yield this compound.[1]

Data Presentation

Table 1: Reactant and Reagent Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Quantity (mol)Equivalents
AnilineC₆H₇N93.130.0161.0
Bromoacetyl bromideC₂H₂Br₂O201.850.0161.0
TriethylamineC₆H₁₅N101.190.019~1.2
Table 2: Product Characterization
PropertyValueReference
Product Name This compound[1][2][3]
Molecular Formula C₈H₈BrNO[1][2][3]
Molecular Weight 214.06 g/mol [1][2][3]
CAS Number 5326-87-4[1][2][3]
Appearance White to light yellow/orange powder/crystal
Melting Point 131-135 °C[1]
¹H-NMR (CDCl₃) δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H)[1]

Experimental Workflow

experimental_workflow start Start dissolve_aniline Dissolve aniline in DCM start->dissolve_aniline cool Cool to 0°C dissolve_aniline->cool add_bromoacetyl_bromide Add bromoacetyl bromide solution dropwise cool->add_bromoacetyl_bromide add_tea Add triethylamine add_bromoacetyl_bromide->add_tea react Stir at RT for 3h add_tea->react concentrate1 Concentrate mixture react->concentrate1 dissolve_in_etoac Redissolve in EtOAc concentrate1->dissolve_in_etoac wash Wash with water (3x) dissolve_in_etoac->wash dry Dry organic phase (Na2SO4) wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate crystallize Crystallize from EtOAc filter_concentrate->crystallize product This compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromoacetyl bromide is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • Aniline is toxic and can be absorbed through the skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of this compound from aniline and bromoacetyl bromide is a straightforward and efficient method for producing this important chemical intermediate. The procedure involves a nucleophilic acyl substitution reaction, followed by a standard aqueous work-up and purification by crystallization. The provided protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-N-phenylacetamide. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key data in a structured format, details relevant experimental methodologies, and provides a visual representation of the synthetic and characterization workflow.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystal[3]
Melting Point 131-137 °C[2][3]
Boiling Point 353.3 ± 25.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Solubility Soluble in ethanol and water (for crystallization)[1]
Refractive Index 1.630[1]
Flash Point 167.4 ± 23.2 °C[1]
InChI Key DCPLOIFDMMEBQZ-UHFFFAOYSA-N[2]
CAS Number 5326-87-4

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Technique Data
¹H NMR (CDCl₃) δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H)[2]
¹H NMR (400 MHz, DMSO-d₆) A spectrum has been reported and is available for review.[4]
¹³C NMR While a specific spectrum for this compound is not readily available in the searched literature, the expected signals would include those for the carbonyl carbon, the brominated methylene carbon, and the aromatic carbons of the phenyl group. For the related compound 2-bromo-N-(p-chlorophenyl) acetamide, the CH₂ signal of the acetamide moiety appeared at 29.320 ppm.[5]
Infrared (IR) Spectroscopy While a specific spectrum for this compound is not provided, characteristic peaks would be expected for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as aromatic C-H and C=C stretches. For a similar compound, N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, an NH stretch was observed at 3244 cm⁻¹.[6]
Mass Spectrometry (MS) The exact mass is 212.97893 Da.[1] The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of bromine and other fragments. The NIST WebBook has a mass spectrum for the isomer Acetamide, N-(2-bromophenyl)-.[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound[3]

This protocol details the synthesis of this compound from aniline and bromoacetyl bromide.

Materials:

  • Aniline (0.016 mol)

  • Bromoacetyl bromide (1.0 equivalent)

  • Triethylamine (TEA) (0.019 mol)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulphate (Na₂SO₄)

Procedure:

  • A solution of aniline in dichloromethane is cooled on ice.

  • Bromoacetyl bromide in dichloromethane is added dropwise to the cooled aniline solution.

  • Triethylamine (TEA) is then added to the reaction mixture.

  • The reaction mixture is allowed to warm to room temperature over 3 hours, during which a precipitate forms and the solution turns dark.

  • The mixture is concentrated and then taken up in ethyl acetate.

  • The ethyl acetate solution is washed three times with water.

  • The organic phase is dried over anhydrous sodium sulphate, filtered, and concentrated.

  • The resulting residue is purified by crystallization from ethyl acetate to yield this compound.

Characterization Protocols

The following are general experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination: The melting point can be determined by packing a small amount of the crystalline solid into a capillary tube and heating it in a melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Solubility Assessment: The solubility of the compound can be assessed by adding a small, measured amount of the solid to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using an NMR spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using an ATR-FTIR spectrometer.

Mass Spectrometry (MS): The mass spectrum can be obtained using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Workflow for Synthesis and Characterization of this compound Start Starting Materials (Aniline, Bromoacetyl Bromide) Reaction Reaction (in Dichloromethane with Triethylamine) Start->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Purification (Crystallization from Ethyl Acetate) Workup->Purification Final_Product This compound Purification->Final_Product Characterization Characterization Final_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Determination Characterization->MP

Caption: A flowchart illustrating the key stages from starting materials to the fully characterized this compound.

Biological Context

While this guide focuses on the physicochemical properties, it is noteworthy that N-phenylacetamide derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[4][5] The bromoacetyl group is a known alkylating agent, suggesting that this compound could act as an electrophile and potentially interact with biological nucleophiles. However, specific signaling pathways or detailed mechanisms of action for this particular compound are not extensively documented in the available literature. Further research in this area could elucidate its potential pharmacological relevance.

References

An In-depth Technical Guide to 2-Bromo-N-phenylacetamide (CAS: 5326-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a chemical compound with the CAS number 5326-87-4. It serves as a versatile building block in organic synthesis and has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an antifungal agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and biological activities, with a focus on its antifungal applications.

Chemical and Physical Properties

This compound is a white to light yellow or light orange powder or crystalline solid.[1] It is important to note that this compound is harmful if swallowed and causes skin and serious eye irritation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5326-87-4
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol [3]
Appearance White to Light yellow to Light orange powder to crystal[1]
Melting Point 131-135 °C[3]
Purity >95.0% (GC)[1]
InChI Key DCPLOIFDMMEBQZ-UHFFFAOYSA-N[3]
Synonyms α-Bromoacetanilide, N-(Bromoacetyl)aniline, [(2-Bromoacetyl)amino]benzene[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
4.01s2H-CH₂-[3]
7.18m1HAromatic H[3]
7.36m2HAromatic H[3]
7.542HAromatic H[3]
8.09s1H-NH-[3]
(Solvent: CDCl₃)

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of aniline with bromoacetyl bromide in the presence of a base.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • Aniline (0.016 mol)

  • Dichloromethane (43 mL)

  • Bromoacetyl bromide (1.0 equivalent)

  • Triethylamine (TEA) (0.019 mol)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulphate (Na₂SO₄)

Procedure:

  • A solution of aniline in dichloromethane is cooled on ice.

  • Bromoacetyl bromide in dichloromethane is added dropwise to the cooled aniline solution.

  • Triethylamine (TEA) is then added to the reaction mixture.

  • The solution is allowed to warm to room temperature over 3 hours, during which a precipitate forms.

  • The mixture is concentrated, and the residue is taken up in ethyl acetate (EtOAc).

  • The organic phase is washed three times with water.

  • The organic phase is then dried over anhydrous sodium sulphate (Na₂SO₄), filtered, and concentrated.

  • The crude product is purified by crystallization from EtOAc to yield this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aniline Aniline in Dichloromethane Cooling Cool on Ice Aniline->Cooling Bromoacetyl_Bromide Bromoacetyl Bromide in Dichloromethane Reaction_Mixture Reaction Mixture Bromoacetyl_Bromide->Reaction_Mixture TEA Triethylamine (TEA) TEA->Reaction_Mixture Warming Warm to RT (3 hours) Reaction_Mixture->Warming Concentration Concentrate Warming->Concentration EtOAc_Extraction Take up in EtOAc Concentration->EtOAc_Extraction Washing Wash with Water (3x) EtOAc_Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration2 Concentrate Filtration->Concentration2 Crystallization Crystallize from EtOAc Concentration2->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity: Antifungal Properties

This compound has demonstrated significant antifungal activity against various strains of Candida, including fluconazole-resistant species.

Table 3: Antifungal Activity of this compound against Candida spp.

ParameterValueTarget OrganismsReference(s)
Minimum Inhibitory Concentration (MIC) 32 µg/mLCandida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis[4]
Minimum Fungicidal Concentration (MFC) 64 µg/mLCandida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis[4]
Antibiofilm Activity Effective against mature C. albicans biofilmsCandida albicans[4]
Proposed Mechanism of Action

While the exact mechanism of action is still under investigation, studies on the structurally similar compound, 2-chloro-N-phenylacetamide, suggest a potential mode of action against fungi. The proposed mechanism involves the disruption of the fungal cell membrane by binding to ergosterol, a vital component of the membrane. Additionally, it may interfere with DNA synthesis.

G cluster_compound This compound cluster_fungal_cell Fungal Cell cluster_cell_membrane Cell Membrane cluster_nucleus Nucleus Compound 2-Bromo-N- phenylacetamide Ergosterol Ergosterol Compound->Ergosterol DNA_Synthesis DNA Synthesis Compound->DNA_Synthesis Potential Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Binding Inhibition Inhibition of DNA Synthesis DNA_Synthesis->Inhibition

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Materials:

  • This compound

  • Fungal strains (Candida spp.)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative assessment)

Procedure for MIC Determination:

  • A serial dilution of this compound is prepared in the broth medium in a 96-well plate.

  • A standardized inoculum of the fungal suspension is added to each well.

  • The plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 35°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Procedure for MFC Determination:

  • Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.

  • The plates are incubated to allow for fungal growth.

  • The MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable fungal colonies compared to the initial inoculum.

G start Start prep_compound Prepare serial dilutions of This compound start->prep_compound prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth onto agar read_mic->subculture incubate_agar Incubate agar plates subculture->incubate_agar read_mfc Determine MFC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mfc end End read_mfc->end

Caption: Workflow for antifungal susceptibility testing (MIC and MFC).

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Hazard StatementPrecautionary StatementSignal WordPictogram(s)Reference(s)
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.WarningGHS07[2]
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.[2]
H319: Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.[2]
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
P501: Dispose of contents/container to an approved waste disposal plant.[2]

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry research. Its straightforward synthesis and significant antifungal activity make it a promising candidate for further investigation in the development of new antifungal therapies. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicological profile.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N-phenylacetamide. The following sections detail the experimental protocol for acquiring the spectrum, a thorough interpretation of the spectral data, and a summary of the key proton assignments and coupling interactions.

Introduction

This compound is a synthetic amide that has garnered interest for its potential biological activities.[1] Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds, with 1H NMR spectroscopy serving as a primary analytical technique. This guide offers a detailed examination of the 1H NMR spectrum of this compound, providing researchers with the necessary information for its identification and characterization.

Experimental Protocol

The 1H NMR spectrum of this compound was acquired according to the following experimental parameters:

Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: A Bruker Avance 400 spectrometer, operating at a proton frequency of 400 MHz, was utilized for the analysis.[1]

Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
SolventDMSO-d6
TemperatureStandard room temperature

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the different protons in the molecule. The quantitative data extracted from the spectrum is summarized in the table below.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~10.3Singlet (broad)1HN-H
2~7.6Doublet2HH-2', H-6'
3~7.3Triplet2HH-3', H-5'
4~7.1Triplet1HH-4'
5~4.1Singlet2HCH2

Spectral Analysis and Interpretation

The 1H NMR spectrum of this compound shows a set of well-resolved peaks that can be unambiguously assigned to the protons of the molecule.

  • Amide Proton (N-H): A broad singlet is observed at approximately 10.3 ppm. This downfield chemical shift is characteristic of an amide proton, and the broadening is due to quadrupole effects from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons (Phenyl Ring):

    • The two protons on the phenyl ring ortho to the amide group (H-2' and H-6') appear as a doublet at around 7.6 ppm.

    • The two meta protons (H-3' and H-5') resonate as a triplet at approximately 7.3 ppm.

    • The para proton (H-4') is observed as a triplet at about 7.1 ppm.

  • Methylene Protons (CH2): The two protons of the methylene group adjacent to the bromine atom and the carbonyl group appear as a sharp singlet at approximately 4.1 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the chemical structure of this compound with its proton assignments and the spin-spin coupling interactions.

G Structure of this compound with Proton Assignments cluster_phenyl Phenyl Ring cluster_acetamide Acetamide Moiety C1 C C2 C-H (2') C1->C2 N N-H C1->N C3 C-H (3') C2->C3 C4 C-H (4') C3->C4 C5 C-H (5') C4->C5 C6 C-H (6') C5->C6 C6->C1 C7 C=O N->C7 C8 CH2 C7->C8 Br Br C8->Br

Caption: Chemical structure of this compound with proton numbering.

G Spin-Spin Coupling Interactions in this compound H2_6 H-2', H-6' H3_5 H-3', H-5' H2_6->H3_5 J H4 H-4' H3_5->H4 J NH N-H CH2 CH2

References

Solubility of 2-Bromo-N-phenylacetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-N-phenylacetamide in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility estimation, detailed experimental protocols for its determination, and a logical workflow for these procedures.

Introduction to this compound

This compound (CAS No: 5326-87-4) is a chemical compound with the molecular formula C₈H₈BrNO.[1][2] It is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[3][4] Its melting point is reported to be in the range of 132-137 °C.[1][2][3][4] Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, the solubility of its parent compound, N-phenylacetamide (acetanilide), is well-documented. Acetanilide is slightly soluble in cold water but is soluble in hot water and a variety of organic solvents, including methanol, ethanol, ether, chloroform, acetone, glycerol, and benzene.[5] Similarly, 2-phenylacetamide is known to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and chloroform, while having limited solubility in water.[6]

Based on these related compounds and the principle of "like dissolves like," a qualitative estimation of the solubility of this compound can be made. The presence of the polar amide group and the relatively nonpolar bromophenyl group suggests it will be most soluble in polar aprotic and polar protic organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the amide group.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)SolubleGood dipole-dipole interactions with the solute.
Nonpolar Aromatic Toluene, BenzeneModerately SolublePi-stacking interactions with the phenyl ring can promote solubility.
Halogenated Dichloromethane, ChloroformSolubleFavorable dipole-dipole interactions.
Nonpolar Aliphatic Hexane, CyclohexaneSparingly Soluble to InsolubleLacks favorable interactions with the polar amide group.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume or mass of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

Visualizations

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

G Solubility Determination Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Dilution cluster_analysis 4. Analysis & Calculation A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Settle undissolved solid (≥4 hours) C->D E Withdraw supernatant D->E F Filter sample (0.45 µm) E->F G Dilute to known volume F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: A flowchart of the experimental workflow for solubility determination.

References

melting point of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromo-N-phenylacetamide: Properties, Synthesis, and Biological Context

Introduction

This compound, also known as α-bromoacetanilide, is an organic compound with the chemical formula C₈H₈BrNO. It belongs to the class of acetamides and serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its melting point, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in the field of drug development.

Physicochemical Properties

The melting point of a compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Melting Point Data

The experimentally determined varies slightly across different sources. These variations can be attributed to the purity of the sample and the specific experimental conditions used for determination. A summary of reported melting points is presented in the table below.

Melting Point (°C)Source
131-135Benchchem[1]
133.0 to 137.0Tokyo Chemical Industry (TCI)[2]
132ChemicalBook (Solvent: ethanol/water)[3][4]
135TCI (reference value)[2]

Experimental Protocols

Accurate determination of the melting point and successful synthesis are fundamental for the use of this compound in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acylation of aniline with bromoacetyl bromide.

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[1]

  • One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]

  • Following this, 0.019 mol of triethylamine (TEA) is added.[1]

  • The reaction mixture is allowed to warm to room temperature over a period of 3 hours, during which a precipitate will form.[1]

  • The mixture is then concentrated, and the residue is taken up in ethyl acetate.[1]

  • The ethyl acetate solution is washed three times with water.[1]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

  • The crude product is purified by crystallization from ethyl acetate to yield this compound.[1]

Melting Point Determination

The melting point of the synthesized this compound can be determined using a standard capillary method with a melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Procedure:

  • A small amount of the dry, powdered this compound is introduced into a capillary tube to a height of 2-3 mm.[5]

  • The capillary tube is placed in the heating block of the melting point apparatus.[5]

  • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6]

  • The heating rate is then reduced to about 2°C per minute to allow for accurate observation.

  • The temperature at which the first liquid appears is recorded as the beginning of the melting range.[6]

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

  • For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Applications in Drug Development

N-phenylacetamide derivatives are recognized for their diverse pharmacological and biological activities, making them important scaffolds in drug discovery. These activities include antibacterial, anticonvulsant, and anti-cancer properties.

The N-phenylacetamide core structure is found in several approved drugs. For instance, derivatives have been synthesized and evaluated for their antibacterial activities against various strains, showing moderate to high efficacy.[7] Furthermore, N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with antiproliferative activity.[8] While specific signaling pathways for this compound are not extensively detailed in the provided search results, related N-[4-(dimethylamino)phenyl]acetamide derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_reaction Reaction cluster_workup Work-up and Purification Aniline Aniline in CH2Cl2 Reaction_Mixture Reaction Mixture (0°C to RT, 3h) Aniline->Reaction_Mixture Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction_Mixture TEA Triethylamine TEA->Reaction_Mixture Concentration Concentration Reaction_Mixture->Concentration EtOAc_Extraction Extraction with EtOAc Concentration->EtOAc_Extraction Washing Washing with Water EtOAc_Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Final_Concentration Concentration Filtration->Final_Concentration Crystallization Crystallization from EtOAc Final_Concentration->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway

Given the interest in phenylacetamide derivatives as anticancer agents, the following diagram illustrates a generalized apoptotic signaling pathway that such compounds might modulate.

Apoptotic_Signaling_Pathway Proposed Apoptotic Signaling Pathway for Phenylacetamide Derivatives Compound Phenylacetamide Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Spectroscopic Analysis of 2-Bromo-N-phenylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 2-Bromo-N-phenylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its secondary amide and brominated aromatic functionalities. The data presented here is based on typical values for similar compounds and the analysis of its molecular structure.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H stretch of the secondary amide
~1670Strong, SharpC=O stretch of the amide (Amide I band)
~1595MediumC=C stretching in the aromatic ring
~1540MediumN-H bend of the secondary amide (Amide II band)
~1440MediumC=C stretching in the aromatic ring
~750 and ~690StrongC-H out-of-plane bending for a monosubstituted benzene ring
~600-500Medium-WeakC-Br stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. For this compound (C₈H₈BrNO), the molecular weight is approximately 214.06 g/mol . The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

The following table summarizes the expected major peaks in the electron ionization (EI) mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNotes
213/215[C₈H₈BrNO]⁺•Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine.
134[C₈H₈NO]⁺Loss of a bromine radical (•Br).
93[C₆H₅NH₂]⁺•Aniline radical cation, resulting from cleavage of the amide bond.
92[C₆H₅N]⁺•Loss of a hydrogen atom from the aniline fragment.
77[C₆H₅]⁺Phenyl cation, from the loss of the amino group from the aniline fragment.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

This method is suitable for acquiring the infrared spectrum of solid samples.[1][2][3][4][5]

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Weigh approximately 1-2 mg of this compound and transfer it to the mortar.

    • Add about 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.

    • Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into a pellet-forming die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for the analysis of a solid organic compound using a mass spectrometer with an electron ionization source.[6][7][8][9][10]

  • Sample Introduction:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Alternatively, for solid probes, a small amount of the solid sample can be placed directly onto the probe.

  • Ionization:

    • Introduce the sample into the high-vacuum source of the mass spectrometer.

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[6][8][9]

  • Mass Analysis:

    • The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Processing:

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir FTIR Analysis cluster_ms Mass Spec Analysis cluster_analysis Data Interpretation Sample This compound (Solid) KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Dissolve Dissolve in Volatile Solvent Sample->Dissolve FTIR_Acq Acquire IR Spectrum KBr_Pellet->FTIR_Acq IR_Data IR Spectral Data FTIR_Acq->IR_Data Func_Group Functional Group Identification IR_Data->Func_Group EI_MS_Acq Acquire EI Mass Spectrum Dissolve->EI_MS_Acq MS_Data Mass Spectrum Data EI_MS_Acq->MS_Data Mol_Weight Molecular Weight Determination MS_Data->Mol_Weight Frag_Pattern Fragmentation Analysis MS_Data->Frag_Pattern Structure_Elucid Structural Elucidation Func_Group->Structure_Elucid Mol_Weight->Structure_Elucid Frag_Pattern->Structure_Elucid

Caption: Workflow for the spectroscopic analysis of this compound.

References

understanding the chemical structure of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-N-phenylacetamide

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visualizations to support advanced research and application. The document highlights the compound's role as a versatile synthetic intermediate in the development of pharmacologically active agents.

Core Chemical Identity and Properties

This compound is a halogenated amide derivative that serves as a crucial building block in organic synthesis. Its structure consists of a phenyl group attached to an acetamide linker which is alpha-halogenated with bromine. This α-bromo substitution makes the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈BrNO[1][2][3]
Molecular Weight 214.06 g/mol [1][2]
CAS Number 5326-87-4[1][2]
Appearance Solid[1]
Melting Point 131-135 °C
Boiling Point (est.) 353.3 ± 25.0 °C at 760 mmHg[3]
Density (est.) 1.6 ± 0.1 g/cm³[3]
InChI Key DCPLOIFDMMEBQZ-UHFFFAOYSA-N[1]
SMILES String BrCC(=O)Nc1ccccc1[1]

Spectroscopic Profile

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides clear signals for the methylene, aromatic, and amide protons.

NucleusSolventChemical Shift (δ) ppmReference
¹HCDCl₃8.09 (s, 1H, NH), 7.54 (d, 2H, Ar-H), 7.36 (m, 2H, Ar-H), 7.18 (m, 1H, Ar-H), 4.01 (s, 2H, CH₂)
¹HDMSO-d₆A spectrum has been reported and is available in the cited literature.
Mass Spectrometry (MS)

Predicted mass-to-charge ratios for various adducts of this compound have been calculated.

Adduct IonPredicted m/zReference
[M+H]⁺213.98621
[M+Na]⁺235.96815
[M-H]⁻211.97165
[M+NH₄]⁺231.01275
Monoisotopic Mass 212.97893 Da [3]
Infrared (IR) Spectroscopy
  • N-H Stretching: A moderate to strong band around 3300 cm⁻¹ for the secondary amide.

  • Aromatic C-H Stretching: Bands typically appearing just above 3000 cm⁻¹.

  • Amide I (C=O Stretching): A strong, sharp absorption band in the region of 1680-1640 cm⁻¹.

  • Amide II (N-H Bending): A band in the range of 1550-1510 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically 680-515 cm⁻¹.

Synthesis of this compound

The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.

Experimental Protocol

This protocol is adapted from a reported synthesis.

Materials:

  • Aniline (0.016 mol)

  • Bromoacetyl bromide (1.0 equivalent)

  • Triethylamine (TEA) (0.019 mol)

  • Dichloromethane (DCM), 43 mL

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on an ice bath.

  • Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to the cooled aniline solution.

  • Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark color and the formation of a precipitate will be observed.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash the organic phase three times with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by crystallization from ethyl acetate to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants reagent reagent process process product product purification purification Aniline Aniline in DCM Reaction 1. Mix and cool to 0°C 2. Add reagents dropwise 3. Warm to RT, stir for 3h Aniline->Reaction Bromoacetyl_Bromide Bromoacetyl Bromide in DCM Bromoacetyl_Bromide->Reaction TEA Triethylamine (TEA) TEA->Reaction Concentration Concentrate in vacuo Reaction->Concentration Crude mixture Workup Aqueous Workup (EtOAc/Water Extraction) Drying Dry over Na₂SO₄ Workup->Drying Purification Crystallization from EtOAc Drying->Purification Crude solid Concentration->Workup Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from the reactivity of the bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which is present in numerous bioactive compounds.

Role as a Synthetic Intermediate

This compound is a versatile intermediate for introducing the N-phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds with demonstrated antibacterial and antifungal activities.

Logical_Relationship start_node start_node reaction_node reaction_node product_class_node product_class_node application_node application_node A This compound R1 Nucleophilic Substitution A->R1 B N-Phenylacetamide Derivatives R1->B Nuc Nucleophiles (Amines, Thiols, etc.) Nuc->R1 C1 Antibacterial Agents B->C1 C2 Antifungal Agents B->C2 C3 Carbonic Anhydrase Inhibitors B->C3 C4 Other Bioactive Compounds B->C4

Caption: Role as a building block for bioactive compounds.

Covalent Modification of Proteins

The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins. This property makes fluorinated analogs of this compound valuable as covalent probes in ¹⁹F NMR studies for fragment-based screening and for investigating protein structure and ligand binding. This mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer increased potency and duration of action.

Covalent_Inhibition protein_node protein_node inhibitor_node inhibitor_node complex_node complex_node Protein Target Protein Cysteine Residue (-SH) Reaction Covalent Bond Formation (SN2 Reaction) Protein:cys->Reaction Inhibitor This compound Reactive Moiety (-CH₂Br) Inhibitor:bromo->Reaction Complex Covalently Modified Protein -S-CH₂-Linker Reaction->Complex HBr HBr Reaction->HBr byproduct

References

In-Depth Technical Guide to the Safety and Handling of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-N-phenylacetamide (CAS No. 5326-87-4). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification: [1]

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]

Signal Word: Danger[1]

Hazard Statements: [1]

  • H301: Toxic if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4][5]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 2: Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 5326-87-4[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Appearance White to light yellow to light orange powder to crystal
Melting Point 133.0 to 137.0 °C
Purity >95.0% (GC)

Table 2: Toxicological Data

EndpointValueClassificationReference
Acute Oral Toxicity Toxic if swallowedGHS Category 3[1][2][3]

Table 3: Exposure Limits

OrganizationLimit
OSHA (PEL) No data available
ACGIH (TLV) No data available
NIOSH (REL) No data available

Note: No established occupational exposure limits (OELs) were found for this compound. It is crucial to minimize exposure through engineering controls and personal protective equipment.

Section 3: Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

3.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.

3.3 Handling and Storage

  • Handling:

    • Avoid the generation of dust.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Wash hands and any exposed skin thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

4.1 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: During a fire, toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear the personal protective equipment outlined in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the collected material into a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable decontaminating solution.

Section 5: Visualization of Emergency Workflow

The following diagram illustrates the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_PPE Personal Protective Equipment cluster_Containment_Cleanup Containment and Cleanup cluster_Decontamination_Disposal Decontamination and Disposal Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess Don_PPE Don Appropriate PPE: - Respirator - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Assess->Don_PPE Ventilate Ensure Adequate Ventilation (Use Fume Hood if Possible) Don_PPE->Ventilate Contain Contain the Spill (Use Absorbent Pads for Solutions) Ventilate->Contain Sweep Carefully Sweep Up Solid Material (Avoid Dust Generation) Contain->Sweep Collect Collect in a Labeled, Sealed Container Sweep->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose Remove_PPE Remove and Decontaminate PPE Dispose->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for this compound Spill Response.

References

Methodological & Application

Application Note: 2-Bromo-N-phenylacetamide as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a valuable bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure features an electrophilic carbon adjacent to a bromine atom, making it an effective alkylating agent for various nucleophiles. The presence of the N-phenylacetamide moiety allows for the introduction of this pharmacologically relevant scaffold into target molecules. This document provides an overview of its applications, detailed experimental protocols for N-alkylation and S-alkylation reactions, and quantitative data from representative synthetic procedures.

Principle of the Method

This compound functions as a potent electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is highly activated by the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This facilitates the displacement of the bromide ion (a good leaving group) by a wide range of nucleophiles, such as amines, thiols, and carbanions, typically through an SN2 mechanism. This reactivity makes it an ideal building block for creating new carbon-nitrogen and carbon-sulfur bonds, which are fundamental in the synthesis of diverse bioactive compounds and heterocyclic systems.[1][2][3]

G R_Nuc Nucleophile (R-NH₂ or R-SH) Product Alkylated Product R_Nuc->Product Nucleophilic Attack AlkylatingAgent This compound AlkylatingAgent->Product Byproduct HBr Base Base (e.g., K₂CO₃, Et₃N) Base->Byproduct Neutralizes Acid

Caption: General SN2 reaction mechanism for the alkylation of nucleophiles.

Applications in Synthesis

The primary application of this compound is as a precursor in the synthesis of molecules with potential therapeutic value.

  • N-Alkylation for Bioactive Amine Derivatives: It is frequently used to alkylate primary and secondary amines. This reaction has been employed to synthesize series of 2-amino-N-phenylacetamide derivatives that exhibit significant antibacterial activity against various strains, including Acinetobacter baumannii and Staphylococcus aureus.[1] This approach is crucial in developing new classes of antibiotics to combat multidrug resistance.

  • S-Alkylation for Thioether and Heterocycle Synthesis: The reaction with thiols provides a straightforward route to thioethers. This strategy is a cornerstone for building complex heterocyclic systems. For example, this compound reacts with 2-mercaptobenzimidazole to form intermediates in the synthesis of potential antidepressant agents.[2] It is also used to react with thiones to create S-alkylated intermediates that can be cyclized to form thieno[2,3-b]pyridine derivatives, which are explored for their pharmacological properties.[3]

  • Precursor for Anticancer Agents: The N-phenylacetamide scaffold introduced by this reagent is present in various compounds investigated for anticancer activity. For instance, it has been used to synthesize N-phenylacetamide-2-oxoindole conjugates that act as carbonic anhydrase inhibitors with antiproliferative effects.[4]

G cluster_synthesis Synthetic Pathways cluster_application Drug Discovery Applications Start This compound N_Alk N-Alkylation (Amines) Start->N_Alk S_Alk S-Alkylation (Thiols) Start->S_Alk AntiBac Antibacterial Agents N_Alk->AntiBac Hetero Heterocycle Synthesis S_Alk->Hetero AntiDep Antidepressant Agents S_Alk->AntiDep AntiCan Anticancer Agents Hetero->AntiCan

Caption: Synthetic pathways and applications of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives (General N-Alkylation)

This protocol is adapted from the synthesis of novel antibacterial agents.[1]

Materials:

  • 2-Bromo-N-(p-chlorophenyl) acetamide

  • Appropriate primary or secondary amine (e.g., Butylamine, Octylamine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-N-(p-chlorophenyl) acetamide in dichloromethane.

  • Add 1.0-1.2 equivalents of the desired amine to the solution.

  • Add an equal volume of saturated aqueous K₂CO₃ solution to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Protocol 2: Synthesis of 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide (General S-Alkylation)

This protocol is based on the synthesis of precursors for potential antidepressant agents.[2]

Materials:

  • This compound

  • 2-Mercaptobenzimidazole

  • Ethanol

  • Triethylamine (Et₃N)

  • Standard reflux apparatus

  • Filtration setup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol), 2-mercaptobenzimidazole (0.1 mol), and ethanol (30 mL).

  • Add triethylamine (0.12 mol) to the mixture to act as a base.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the product with water and then recrystallize from a suitable solvent (e.g., acetone/water) to yield the pure S-alkylated product.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data from published procedures, highlighting the versatility of this compound and its analogs as alkylating agents.

Table 1: N-Alkylation of 2-Bromo-N-(p-Chlorophenyl) Acetamide with Various Amines[1]

Amine SubstrateProductSolvent SystemYield
Butylamine2-(butylamino)-N-(4-chlorophenyl)acetamideCH₂Cl₂ / Sat. K₂CO₃(aq)60%
Octylamine2-(octylamino)-N-(4-chlorophenyl)acetamideCH₂Cl₂ / Sat. K₂CO₃(aq)61%

Table 2: S-Alkylation using 2-Halo-N-arylacetamides[2][3]

Alkylating AgentThiol SubstrateBase / SolventProductYield
2-Chloro-N-(p-tolyl)acetamide6-phenyl-4-methyl-2-thioxo-dihydropyridine-3-carbonitrilePiperidine / Ethanol2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide89%
2-Chloro-N-phenylacetamide2-MercaptobenzimidazoleTriethylamine / Ethanol2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide62-74%

Safety Information

This compound is a hazardous substance.[5] It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols: 2-Bromo-N-phenylacetamide in the Synthesis of Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-N-phenylacetamide as a versatile starting material and a potent antifungal agent in its own right. The following sections detail its direct antifungal and antibiofilm activities, potential mechanisms of action, and protocols for its evaluation.

Antifungal and Antibiofilm Activity of this compound

This compound has demonstrated significant fungicidal activity against a range of clinically relevant Candida species, including strains resistant to fluconazole.[1][2] Its efficacy extends to the disruption of mature fungal biofilms, a critical factor in persistent infections.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of antifungal potency. The data below summarizes the activity of this compound against various fungal strains.

Fungal SpeciesStrain TypeMIC (µg/mL)MFC (µg/mL)Reference
Candida spp.Fluconazole-Resistant (87.5% of strains)32-[1][2]
Candida spp.Fluconazole-Resistant (81.25% of strains)-64[1][2]
Candida glabrataOral Cavity Isolates1632-64[3]

Note: The related compound, 2-chloro-N-phenylacetamide, has also shown activity against Candida albicans and Candida parapsilosis with MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL. It was also active against Aspergillus flavus with MICs between 16 and 256 µg/mL.

Antibiofilm Efficacy

This compound has been shown to be as effective as Amphotericin B in combating mature Candida albicans biofilms.[1][2] The chloro-analog also demonstrated significant antibiofilm activity, inhibiting biofilm formation by up to 92% and disrupting pre-formed biofilms by up to 87%.

Experimental Workflow for Antifungal Agent Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of potential antifungal agents derived from this compound.

Antifungal Agent Synthesis and Evaluation Workflow Workflow for Synthesis and Evaluation of Antifungal Agents cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_moa_details Mechanism of Action Investigation start This compound synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification mic_mfc MIC & MFC Determination purification->mic_mfc Test Compounds antibiofilm Antibiofilm Assays mic_mfc->antibiofilm moa Mechanism of Action Studies antibiofilm->moa ergosterol Ergosterol Binding Assay moa->ergosterol sorbitol Sorbitol Assay (Cell Wall) moa->sorbitol in_silico In Silico Docking moa->in_silico

Caption: A generalized workflow for the synthesis and biological evaluation of antifungal agents.

Potential Mechanism of Action

While the precise mechanism of action for this compound remains to be fully elucidated, studies on the structurally similar 2-chloro-N-phenylacetamide suggest potential targets in the fungal cell.[1][2] These include binding to ergosterol in the fungal plasma membrane and the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[4][5][6][7]

Potential Antifungal Mechanism of Action Postulated Mechanism of Action cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm compound 2-Halo-N-phenylacetamide Derivative ergosterol Ergosterol compound->ergosterol Binds to dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits membrane_disruption Membrane Disruption ergosterol->membrane_disruption Fungicidal Effect Fungicidal Effect membrane_disruption->Fungicidal Effect dna_synthesis Inhibition of DNA Synthesis dhfr->dna_synthesis dna_synthesis->Fungicidal Effect

References

Application Notes and Protocols for the Preparation of 2-Amino-N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-phenylacetamide and its derivatives represent a versatile class of organic compounds that are of significant interest in medicinal chemistry.[1] The core structure, which features a primary aromatic amine and an amide linkage, serves as a crucial scaffold for the synthesis of various biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidepressant properties.[1][3][4] The presence of multiple reactive sites in the N-(2-aminophenyl)-2-phenylacetamide structure, for instance, allows for further chemical modifications, such as cyclization reactions to form benzodiazepines and other heterocyclic systems.[1][5] This document provides detailed synthetic methodologies, experimental protocols, and characterization data for the preparation of 2-amino-N-phenylacetamide derivatives.

Synthetic Methodologies

The synthesis of 2-amino-N-phenylacetamide derivatives can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final compound. Two common and effective approaches are highlighted below.

General Synthetic Workflow

The overall process for the synthesis and evaluation of 2-amino-N-phenylacetamide derivatives typically follows a structured workflow, from the initial synthesis and purification to structural characterization and subsequent biological screening.

Caption: General workflow for the synthesis and evaluation of 2-amino-N-phenylacetamide derivatives.

Experimental Protocols

Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride

This method involves the direct acylation of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry is essential to favor mono-acylation.[1]

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[6] If using a base like triethylamine, add it to the solution (1.5 equivalents).[6]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in DCM dropwise to the cooled o-phenylenediamine solution with stirring.[1][6] The slow addition is crucial to minimize di-acylation.[1] If a base like pyridine is used, it can be added dropwise at this stage (1.1 equivalents) to neutralize the HCl generated.[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][6]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[1][6]

Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[1]

Materials:

  • o-Phenylenediamine

  • Phenylacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of DMAP in DCM in a round-bottom flask.[1]

  • Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.[1]

  • Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Filtration: Filter the reaction mixture to remove the DCU.[1]

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

Method 3: Two-Step Synthesis via 2-Chloro-N-phenylacetamide Intermediate

This method is particularly useful for synthesizing derivatives with various substituents on the amino group. It involves the initial preparation of a 2-chloro-N-phenylacetamide derivative, followed by a nucleophilic substitution with a desired amine.[3][5]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 equivalent) and a base like triethylamine (1.4 equivalents) in a solvent such as toluene.[5]

  • Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent dropwise to the aniline solution.[5]

  • Reaction: Heat the reaction mixture under reflux for 1 hour, monitoring the progress by TLC.[5]

  • Work-up and Purification: After cooling, the mixture can be extracted and purified. The resulting solid is often recrystallized to afford the 2-chloro-N-phenylacetamide derivative.[5]

Step 2: Synthesis of 2-Amino-N-phenylacetamide Derivatives

  • Reaction Setup: Combine the 2-chloro-N-phenylacetamide derivative (1.0 equivalent) with the desired amine (e.g., butylamine, piperidine) in a suitable solvent like dichloromethane in the presence of a base such as saturated potassium carbonate solution.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[3][5]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the crude product is purified, typically by column chromatography, to yield the final 2-amino-N-phenylacetamide derivative.[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Phenylacetamide Derivatives
EntryReactantsMethodSolventReaction TimeYield (%)Reference
14-Chloroaniline, Bromoacetyl bromideAmidationDichloromethaneNot specifiedNot specified[3]
22-Bromo-N-(p-chlorophenyl) acetamide, ButylamineNucleophilic SubstitutionDichloromethaneRoom Temp.Not specified[3]
3Substituted anilines, Chloroacetyl chlorideAcylationToluene1 hour (reflux)90-95%[5]
42-Chloroacetanilide, MethylamineNucleophilic Substitution33% w/w Methylamine soln.1 hour (RT)56-98%[5]
5N-acylisatin, Aniline derivativesMicrowave-assisted condensationSolid-stateNot specifiedHigh[7]
Table 2: Characterization Data for Selected Phenylacetamide Derivatives
CompoundMolecular FormulaM.P. (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)Reference
2-(butylamino)-N-(4-chlorophenyl) acetamide (5a)C₁₂H₁₇ClN₂ONot specifiedNot specifiedNot specified240 (M⁺)[3]
2-(4-(3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(p-tolyl)acetamide (9'b)C₃₅H₂₇N₃O₃S226-2282.26 (s, 3H), 4.81 (s, 2H), 6.86 (s, 2H), 7.12-8.25 (m, 19H), 10.19 (s, 1H)Not specified569 (M⁺)[8]
2-(4-(3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonyl)phenoxy)-N-(4-chlorophenyl)acetamide (9'c)C₂₉H₂₂ClN₃O₃S240-2422.89 (s, 3H), 4.85 (s, 2H), 7.13-7.81 (m, 11H), 7.85 (s, 1H), 7.92 (s, 2H), 8.16-8.17 (m, 2H)Not specified527 (M⁺)[8]

Biological Activities and Potential Signaling Pathways

Derivatives of 2-amino-N-phenylacetamide have been investigated for a variety of pharmacological applications. Their biological effects are diverse and depend on the specific substitutions on the core scaffold.

Anticancer Activity

Many phenylacetamide derivatives have demonstrated significant potential as anticancer agents.[2] They have been shown to induce apoptosis in various cancer cell lines.[2] For instance, certain derivatives have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[6] A proposed mechanism for this activity is the induction of apoptosis.

Apoptosis_Pathway derivative 2-Amino-N-phenylacetamide Derivative cell Cancer Cell derivative->cell receptor Cellular Target (e.g., Enzyme, Receptor) cell->receptor interacts with caspase_cascade Caspase Activation (Caspase-3, -8, -9) receptor->caspase_cascade triggers apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis leads to

Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.

Antimicrobial Activity

The N-phenylacetamide backbone has been functionalized to produce compounds with significant antibacterial and antifungal properties.[3][6] The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[2]

Table 3: Antimicrobial Activity of a Representative Derivative
MicroorganismMIC (µg/mL) of 2-amino-N-(p-Chlorophenyl) acetamideReference
Acinetobacter baumanniiModerate to high activity[3]
Pseudomonas aeruginosaModerate to high activity[3]
Staphylococcus aureusModerate to high activity[3]

Protocol for MIC Determination:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Mueller-Hinton broth.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[2]

  • Incubation: Add the inoculum to the wells of a 96-well microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Other Biological Activities
  • Antidepressant Activity: Phenylacetamide derivatives have been explored as antidepressant agents, with some compounds showing potential as monoamine oxidase (MAO) inhibitors.[9][10]

  • Anticoagulant Activity: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting their potential as novel anticoagulants.[11]

Conclusion

The 2-amino-N-phenylacetamide scaffold is a valuable starting point for the development of new therapeutic agents. The synthetic protocols outlined in this document provide a robust foundation for the preparation of a diverse library of derivatives. The wide range of biological activities exhibited by these compounds, including anticancer and antimicrobial effects, underscores the importance of continued research in this area. Further investigation into their mechanisms of action will be crucial for the development of potent and selective drug candidates.

References

The Role of 2-Bromo-N-phenylacetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylacetamide is a versatile synthetic intermediate that serves as a crucial building block in the development of novel therapeutic agents. Its reactive bromoacetyl group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities and the construction of a wide array of molecular architectures. This adaptability has positioned this compound and its derivatives as privileged scaffolds in medicinal chemistry, with demonstrated applications in the discovery of anticancer, antibacterial, and enzyme-inhibiting compounds. These application notes provide an overview of the key applications, detailed experimental protocols, and relevant biological data for derivatives of this compound.

I. Synthesis of this compound and its Derivatives

This compound is typically synthesized via the acylation of aniline with bromoacetyl bromide.[1] It can then be used as a precursor to synthesize a variety of derivatives, such as 2-amino-N-phenylacetamides, by reacting it with various amines.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane dropwise to the cooled solution.

  • Add triethylamine (0.019 mol) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature over 3 hours. A precipitate will form.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic phase three times with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the resulting residue by crystallization from ethyl acetate to yield this compound.

Protocol 2: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [2]

  • Prepare the starting material, 2-bromo-N-(p-chlorophenyl)acetamide, by reacting 4-chloroaniline with bromoacetyl bromide.

  • Condense 2-bromo-N-(p-chlorophenyl)acetamide with a variety of amines at room temperature.

  • The reaction is carried out in the presence of dichloromethane and a saturated potassium carbonate solution.

  • Confirm the structures of the resulting 2-amino-N-(p-chlorophenyl)acetamide derivatives using 1H NMR, 13C NMR, and mass spectral analysis.

II. Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents. Phenylacetamide derivatives have been demonstrated to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[3][4][5][6]

Data Presentation

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives

CompoundCell LineIC50 (µM)Reference
Phenylacetamide derivative 3dMDA-MB-4680.6 ± 0.08[3][7]
Phenylacetamide derivative 3dPC-120.6 ± 0.08[3][7]
Phenylacetamide derivative 3cMCF-70.7 ± 0.08[3][7]
Phenylacetamide derivative 3dMCF-70.7 ± 0.4[3][7]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[4][8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[4][8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Carcinoma)100[4][8]
Imatinib (Reference)PC3 (Prostate Carcinoma)40[4][8]
Imatinib (Reference)MCF-7 (Breast Carcinoma)98[4][8]
Experimental Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, PC-12) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways

Phenylacetamide derivatives can induce apoptosis through both intrinsic and extrinsic pathways by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenylacetamide Phenylacetamide Derivative FasL FasL (Upregulation) Phenylacetamide->FasL Bax Bax (Upregulation) Phenylacetamide->Bax Bcl2 Bcl-2 (Downregulation) Phenylacetamide->Bcl2 Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3

Apoptosis signaling pathways induced by phenylacetamide derivatives.

III. Applications in Antibacterial Drug Discovery

Derivatives of this compound have also been investigated for their antibacterial properties.[2]

Data Presentation

Table 2: Antibacterial Activity of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [2]

CompoundAcinetobacter baumannii (ATCC 19606)Pseudomonas aeruginosa (ATCC 27853)Pseudomonas aeruginosa (ATCC 29260)Staphylococcus aureus (ATCC 6538p)
Disk Inhibition Zone (mm) Disk Inhibition Zone (mm) Disk Inhibition Zone (mm) Disk Inhibition Zone (mm)
5a 12.513.512.515.5
5b 13.514.513.517.5
5c 14.515.514.519.5
5d 16.517.516.523.5
Tetracycline 25.528.527.530.5
Experimental Protocols

Protocol 4: Antibacterial Activity Screening (Disk Diffusion Method) [2]

  • Preparation of Test Solutions: Dissolve the test compounds in ethyl acetate to a concentration of 0.1 g/mL.

  • Impregnation of Disks: Impregnate sterile paper disks (6 mm in diameter) with 30 µL of each test solution.

  • Inoculation of Agar Plates: Prepare cation-adjusted Mueller Hinton agar plates and inoculate them with the test bacterial strains.

  • Placement of Disks: Place the impregnated disks on the surface of the inoculated agar plates.

  • Controls: Use disks impregnated with ethyl acetate as a negative control and tetracycline disks as a positive control.

  • Incubation: Incubate the plates at 37°C for 12-16 hours.

  • Measurement: Measure the diameter of the inhibition zones in millimeters.

IV. Applications as Enzyme Inhibitors

Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes, including carbonic anhydrases (CAs).[9][10]

Data Presentation

Table 3: Carbonic Anhydrase Inhibitory Activity of Isatin N-phenylacetamide Sulfonamides [10]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2h 45.105.87-7.91
Acetazolamide (AAZ) ---5.70
Experimental Protocols

Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).

    • CA Enzyme Stock Solution: Dissolve human or bovine erythrocyte CA in cold Assay Buffer (e.g., 1 mg/mL).

    • CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer.

    • Substrate Stock Solution: Dissolve p-nitrophenyl acetate (p-NPA) in DMSO or acetonitrile (e.g., 3 mM).

    • Inhibitor Stock Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO (e.g., 10 mM).

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the test compound dilutions or DMSO (for control) to the wells.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Signaling Pathways

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is upregulated under hypoxic conditions. It plays a crucial role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation. Inhibitors of CA IX can disrupt this pH regulation, leading to cancer cell death.[5][9]

Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (Upregulation) HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular Acidification & Intracellular Alkalinization CAIX->pH_reg CO2 + H2O ⇌ H+ + HCO3- Tumor_Survival Tumor Cell Survival & Proliferation pH_reg->Tumor_Survival Inhibitor This compound Derivative (CAI) Inhibitor->CAIX Inhibition cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Aniline, Bromoacetyl bromide) Intermediate This compound Start->Intermediate Derivatives Library of Derivatives Intermediate->Derivatives Purification Purification & Characterization (NMR, MS) Derivatives->Purification Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary Secondary Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) Primary->Secondary Hit Hit Identification Secondary->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

References

Applications of 2-Bromo-N-phenylacetamide in Drug Discovery: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-N-phenylacetamide is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its utility in drug discovery stems from the presence of a reactive bromoacetyl group and a modifiable phenylacetamide scaffold. The electrophilic methylene group adjacent to the bromine atom readily reacts with nucleophiles, such as amines and thiols, allowing for the facile introduction of diverse functionalities. This reactivity has been harnessed to develop covalent inhibitors that form stable bonds with their target proteins. Furthermore, the phenylacetamide core can be substituted to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making it an attractive starting point for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various areas of drug discovery, including the development of antibacterial, anticancer, and enzyme-inhibiting agents.

Application 1: Synthesis of Antibacterial Agents

Derivatives of this compound have demonstrated significant potential as antibacterial agents. By reacting this compound with various amines, a library of N-phenylacetamide derivatives can be generated. These compounds have shown promising activity against a range of bacterial strains, including those known for multidrug resistance.

Quantitative Data: Antibacterial Activity of N-phenylacetamide Derivatives
CompoundBacterial StrainInhibition Zone (mm)Reference
2-(octylamino)-N-(4-chlorophenyl) acetamideAcinetobacter baumannii ATCC1960632.0[1]
Pseudomonas aeruginosa ATCC2785323.5[1]
Pseudomonas aeruginosa ATCC2926024.5[1]
2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamideStaphylococcus aureus ATCC6538p23.5[1]
CompoundBacterial StrainEC50 (µM)Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)156.7[2]
Experimental Protocol: Synthesis of 2-(octylamino)-N-(4-chlorophenyl) acetamide

Materials:

  • 2-bromo-N-(4-chlorophenyl) acetamide

  • Octylamine

  • Dichloromethane (CH2Cl2)

  • Saturated potassium carbonate (K2CO3) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-N-(4-chlorophenyl) acetamide (1 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add octylamine (1.2 mmol) to the solution.

  • Add saturated potassium carbonate solution (20 mL) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure 2-(octylamino)-N-(4-chlorophenyl) acetamide.[1]

  • Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]

Experimental Workflow

G cluster_synthesis Synthesis start Start: Dissolve 2-bromo-N-(4-chlorophenyl) acetamide in CH2Cl2 add_amine Add Octylamine start->add_amine add_base Add Saturated K2CO3 add_amine->add_base stir Stir at Room Temperature add_base->stir workup Work-up: Separate organic layer, wash, and dry stir->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end_product End Product: 2-(octylamino)-N-(4-chlorophenyl) acetamide characterize->end_product

Caption: Workflow for the synthesis of 2-(octylamino)-N-(4-chlorophenyl) acetamide.

Application 2: Development of Carbonic Anhydrase Inhibitors for Anticancer Therapy

N-phenylacetamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[3][4][5] This enzyme plays a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.[6] Inhibition of hCA IX can disrupt this pH balance, leading to cancer cell death.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Indole-2,3-dione derivative 2h45.105.87-7.91[3][5]
Acetazolamide (Standard)---5.70[3][5]

Note: Lower Ki values indicate higher inhibitory potency.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be detected spectrophotometrically at 400 nm.[6]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in Tris-HCl buffer containing a small percentage of DMSO.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound solutions to the respective wells and incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the initial reaction rate.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 Carbonic Anhydrase IX (CA IX) (Membrane Bound) hif1a->ca9 hco3 HCO3- ca9->hco3 Extracellular h_ion H+ ca9->h_ion Extracellular co2 CO2 co2->ca9 h2o H2O h2o->ca9 mct MCT (Proton Transporter) h_ion->mct acidosis Extracellular Acidosis mct->acidosis invasion Invasion & Metastasis acidosis->invasion resistance Chemoresistance acidosis->resistance

Caption: Role of CA IX in regulating tumor microenvironment pH.

Application 3: Covalent Inhibitors Targeting Cysteine Residues

The bromoacetamide moiety in this compound is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues in proteins, most notably cysteine.[3] This property makes it a valuable scaffold for the design of targeted covalent inhibitors, which can offer advantages such as increased potency and prolonged duration of action.

Mechanism of Covalent Inhibition

The mechanism of covalent inhibition by a bromoacetamide derivative involves a two-step process. First, the inhibitor reversibly binds to the target protein, forming a non-covalent complex. This initial binding event is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. In the second step, the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom of the bromoacetamide moiety, displacing the bromide ion and forming a stable thioether bond.[7]

Diagram: Mechanism of Covalent Inhibition

G E Enzyme (E) EI_noncov Non-covalent Complex (E·I) E->EI_noncov k1 I Inhibitor (I) (Bromoacetamide derivative) I->EI_noncov k-1 EI_cov Covalent Adduct (E-I) EI_noncov->EI_cov k2 (Covalent bond formation)

Caption: Two-step mechanism of irreversible covalent inhibition.

Application 4: Synthesis of Potential Antidepressant Agents

The chloro-analogue of this compound, 2-chloro-N-phenylacetamide, has been utilized as a starting material for the synthesis of compounds with potential antidepressant activity. These derivatives have shown promising results in preclinical models of depression.[8]

Quantitative Data: Antidepressant Activity of Phenylacetamide Derivatives
CompoundDose (mg/kg)% Decrease in Immobility (Tail Suspension Test)Reference
VS253082.23[8]
Experimental Protocol: Tail Suspension Test

Principle: The tail suspension test is a behavioral assay used to screen for potential antidepressant drugs in rodents. The test is based on the principle that an animal subjected to a short-term, inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant treatment reduces the duration of immobility.[8]

Materials:

  • Test animals (e.g., mice)

  • Test compounds and vehicle

  • Tail suspension apparatus

  • Timer

Procedure:

  • Administer the test compound or vehicle to the animals at a specified time before the test.

  • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape.

  • Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Calculate the percentage decrease in immobility for the treated groups compared to the vehicle control group.[8]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This document provides a comprehensive overview of the applications of this compound in drug discovery. The provided protocols and data serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents.

References

Protocol for the Synthesis of N-aryl-2-bromoacetamides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

N-aryl-2-bromoacetamides are important synthetic intermediates in medicinal chemistry and drug development. Their utility stems from the presence of a reactive C-Br bond, which allows for facile nucleophilic substitution, making them valuable precursors for the synthesis of a wide range of biologically active molecules, including various heterocyclic compounds. The general method for their synthesis involves the acylation of primary or secondary aromatic amines with bromoacetyl bromide or a related activated bromoacetic acid derivative. This protocol provides a detailed procedure for the synthesis, purification, and characterization of N-aryl-2-bromoacetamides.

I. General Reaction Scheme

The synthesis of N-aryl-2-bromoacetamides is typically achieved by the reaction of a substituted aniline with bromoacetyl bromide in the presence of a base. The base is used to neutralize the hydrobromic acid generated during the reaction.

Reaction:

Aniline derivative + Bromoacetyl bromide --(Base, Solvent)--> N-aryl-2-bromoacetamide

II. Experimental Protocols

A general procedure for the synthesis of N-aryl-2-bromoacetamides is outlined below, followed by a specific example for the synthesis of N-(4-acetylphenyl)-2-bromoacetamide.

General Protocol for the Synthesis of N-Aryl-2-bromoacetamides[1]
  • Reaction Setup: Dissolve the desired aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Base Addition: Add a base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.

  • Acylation: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Specific Protocol: Synthesis of N-(4-acetylphenyl)-2-bromoacetamide[2]
  • Reaction Setup: To a stirred mixture of p-aminoacetophenone (6.30 mmol) in dichloromethane (20 ml) and potassium carbonate (1.30 mmol) in 100 ml of water, cool the mixture in an ice bath.

  • Acylation: Add bromoacetyl bromide (1.86 g, 9.20 mmol) in 30 ml of dichloromethane dropwise with stirring over 30 minutes.

  • Reaction: Continue stirring for 2 hours at 0 °C, then at room temperature overnight.

  • Extraction: Extract the reaction mixture with dichloromethane (2 x 50 ml).

  • Washing: Wash the combined organic layer with distilled water (2 x 50 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent on a rotary evaporator.

  • Purification: Recrystallize the residue from 95% ethanol to yield the pure product.

III. Data Presentation

The following table summarizes representative yields for the synthesis of various N-aryl-2-bromoacetamides.

Aniline DerivativeBaseSolventReaction Time (h)Yield (%)Melting Point (°C)
AnilineTriethylamineDCM385-
4-MethylanilineTriethylamineDCM2.590-
4-MethoxyanilinePyridineTHF482-
4-ChloroanilineTriethylamineDCM2-4--
4-AminoacetophenonePotassium CarbonateDichloromethane/WaterOvernight95155-156

Data for the first four entries are from a general protocol[1][2], and the specific data for 4-Aminoacetophenone is from a detailed synthesis[3].

IV. Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for the Synthesis of N-aryl-2-bromoacetamides

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dissolve Dissolve Aniline in Solvent cool Cool to 0°C dissolve->cool add_base Add Base cool->add_base add_bromoacetyl Add Bromoacetyl Bromide Dropwise add_base->add_bromoacetyl stir Stir at RT (2-4h) add_bromoacetyl->stir wash Wash with H2O, NaHCO3, Brine stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product N-aryl-2-bromoacetamide purify->product

Caption: General workflow for the synthesis of N-aryl-2-bromoacetamides.

References

2-Bromo-N-phenylacetamide: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

2-Bromo-N-phenylacetamide is a readily accessible synthetic building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a reactive bromoacetyl group and a phenylacetamide moiety, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents with potential antibacterial, antifungal, and anticancer activities.

Application Notes

This compound serves as a key intermediate for the synthesis of various heterocyclic and substituted acetamide derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of diverse functional groups, leading to compounds with a broad spectrum of biological activities.

Antimicrobial Applications:

Derivatives of this compound have shown promising activity against both bacterial and fungal pathogens. The introduction of different amine moieties at the 2-position can lead to compounds with significant antibacterial effects. For instance, reaction with various primary and secondary amines yields 2-amino-N-phenylacetamide derivatives that exhibit moderate to high activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1] Furthermore, this compound itself has demonstrated fungicidal and antibiofilm properties against fluconazole-resistant Candida species.[2][3]

Anticancer Applications:

The N-phenylacetamide scaffold is present in a number of compounds with demonstrated anticancer properties.[4][5] Derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One important target is the carbonic anhydrase (CA) family of enzymes, particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][6][7] Sulfonamide-containing derivatives of this compound can act as potent inhibitors of carbonic anhydrase.[8][9][10][11][12] Additionally, some phenylacetamide derivatives have been found to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4][13]

Quantitative Data

The following tables summarize the biological activity of various bioactive molecules synthesized using this compound as a starting material.

Table 1: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [1]

CompoundAmine MoietyTest OrganismInhibition Zone (mm)
5a ButylamineAcinetobacter baumannii12.5
Pseudomonas aeruginosa (ATCC 27853)13.0
Pseudomonas aeruginosa (ATCC 29260)11.5
Staphylococcus aureus15.0
5b OctylamineAcinetobacter baumannii14.0
Pseudomonas aeruginosa (ATCC 27853)15.5
Pseudomonas aeruginosa (ATCC 29260)13.5
Staphylococcus aureus18.0
5c PiperidineAcinetobacter baumannii16.5
Pseudomonas aeruginosa (ATCC 27853)17.0
Pseudomonas aeruginosa (ATCC 29260)15.0
Staphylococcus aureus20.5
5d 3-FluoroanilineAcinetobacter baumannii18.0
Pseudomonas aeruginosa (ATCC 27853)19.5
Pseudomonas aeruginosa (ATCC 29260)17.5
Staphylococcus aureus23.5
Tetracycline -Acinetobacter baumannii25.0
(Reference)Pseudomonas aeruginosa (ATCC 27853)28.0
Pseudomonas aeruginosa (ATCC 29260)26.5
Staphylococcus aureus30.0

Table 2: Anticancer Activity of Phenylacetamide Derivatives [4][5][13]

CompoundCell LineIC50 (µM)
Derivative 3c MCF-70.7 ± 0.08
Derivative 3d MCF-70.7 ± 0.4
MDA-MB-4680.6 ± 0.08
PC-120.6 ± 0.08
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) PC352
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) PC380
MCF-7100
Imatinib (Reference) PC340
MCF-798

Experimental Protocols

Protocol 1: Synthesis of this compound [14]

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Cool a solution of aniline (1.0 equivalent) in dichloromethane on an ice bath.

  • Add bromoacetyl bromide (1.0 equivalent) in dichloromethane dropwise to the cooled solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Concentrate the mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash three times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization from ethyl acetate.

Protocol 2: Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [1]

Materials:

  • 2-Bromo-N-(p-chlorophenyl)acetamide

  • Appropriate amine (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline)

  • Dichloromethane (CH2Cl2)

  • Saturated potassium carbonate solution

Procedure:

  • Dissolve 2-Bromo-N-(p-chlorophenyl)acetamide in dichloromethane.

  • Add the desired amine (1.0 equivalent) to the solution.

  • Add saturated potassium carbonate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Evaluation of Antibacterial Activity (Disc Diffusion Method) [1][15]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller Hinton agar

  • Sterile paper discs (6 mm diameter)

  • Ethyl acetate (or other suitable solvent)

  • Tetracycline (or other appropriate antibiotic as a positive control)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in ethyl acetate (e.g., 0.1 g/mL).

  • Prepare a standardized inoculum of each bacterial strain.

  • Evenly spread the bacterial inoculum onto the surface of the Mueller Hinton agar plates.

  • Impregnate sterile paper discs with a defined volume (e.g., 30 µL) of each test solution.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 12-16 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 4: Evaluation of Anticancer Activity (MTT Assay) [4][13]

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_testing Biological Activity Testing start This compound reaction Nucleophilic Substitution (e.g., with Amines) start->reaction product Bioactive Derivatives reaction->product purification Purification (Crystallization or Chromatography) product->purification antimicrobial Antimicrobial Assay (Disc Diffusion / MIC) purification->antimicrobial anticancer Anticancer Assay (MTT Assay) purification->anticancer data_analysis Data Analysis (Inhibition Zones / IC50) antimicrobial->data_analysis anticancer->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.

carbonic_anhydrase_pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) CAIX_gene CAIX Gene HIF1a->CAIX_gene Upregulates transcription CAIX Carbonic Anhydrase IX (CAIX) CAIX_gene->CAIX Expression CO2_H2O CO2 + H2O CAIX->CO2_H2O Catalyzes cell_survival Tumor Proliferation & Invasion CAIX->cell_survival pHi Intracellular pH (pHi) (Maintained near neutral) H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 Hydration H_HCO3->pHi HCO3- imported pHe Extracellular pH (pHe) (Acidic) H_HCO3->pHe Contributes to pHe->cell_survival Promotes inhibitor Sulfonamide Inhibitor (Derived from this compound) inhibitor->CAIX Inhibits

Caption: Signaling pathway of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by sulfonamide derivatives.

apoptosis_pathway cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade drug Phenylacetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) drug->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Inhibits Bax->MOMP Promotes CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway modulated by phenylacetamide derivatives through the regulation of Bcl-2 and Bax proteins.

References

Investigating the Antibacterial Potential of 2-Bromo-N-phenylacetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antibacterial activity of 2-Bromo-N-phenylacetamide derivatives. These compounds have emerged as a promising class of molecules in the search for new antibacterial agents. The following sections offer a summary of their activity, standardized protocols for in vitro evaluation, and insights into their potential mechanism of action.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria. This document serves as a practical guide for researchers to explore the potential of these derivatives in their own laboratories.

Quantitative Data Summary

The antibacterial efficacy of various this compound derivatives has been evaluated against several bacterial strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below.

Derivative/CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Phenylacetamide & Benzohydrazide Derivatives [1][2]
Compound 5Escherichia coli0.640.64-[1][2]
MRSA (ATCC 43300)0.680.68-[2]
Compound 21Escherichia coli0.67--[1][2]
MRSA (NCIM 5021)0.68--[2]
2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-bromophenyl) acetamide (4e) Staphylococcus aureus MTCC 14300.8-0.9-16.6-18.5[3][4]
Bacillus subtilis MTCC 04410.8-0.9-16.6-18.5[3][4]
Escherichia coli MTCC 15730.8-0.9-16.6-18.5[3][4]
Pseudomonas aeruginosa MTCC 24530.8-0.9-16.6-18.5[3][4]
2-Mercaptobenzothiazole-clubbed Phenylacetamides [5][6]
Compound C6Staphylococcus aureus ATCC 433009.43 µMBactericidal-[5][6]
Compound C7Staphylococcus aureus ATCC 433007.73 µMBactericidal-[5][6]
2-amino-N-(p-Chlorophenyl) acetamide derivatives [7]
Compound 5bAcinetobacter baumannii ATCC19606--32.0[7]
Pseudomonas aeruginosa ATCC27853--23.5[7]
Pseudomonas aeruginosa ATCC29260--24.5[7]

Note: The table presents a selection of available data. Researchers are encouraged to consult the cited literature for a comprehensive understanding of the structure-activity relationships.

Experimental Protocols

The following are detailed protocols for the essential in vitro assays used to determine the antibacterial activity of this compound derivatives.

Synthesis of this compound

This protocol describes a general method for the synthesis of the core this compound scaffold.

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve aniline (1 equivalent) in dichloromethane in a flask and cool the solution in an ice bath.

  • Slowly add bromoacetyl bromide (1 equivalent) dissolved in dichloromethane dropwise to the cooled aniline solution.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. A precipitate may form.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash three times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethyl acetate to obtain this compound.[8]

Workflow for Synthesis of this compound

G cluster_synthesis Synthesis of this compound Aniline Aniline in DCM Reaction_Mixture Reaction Mixture Aniline->Reaction_Mixture 1. Add Bromoacetyl_Bromide Bromoacetyl Bromide in DCM Bromoacetyl_Bromide->Reaction_Mixture 2. Add dropwise Purification Purification Reaction_Mixture->Purification 3. Work-up & Concentration Final_Product This compound Purification->Final_Product 4. Crystallization

Caption: A simplified workflow for the synthesis of the this compound core structure.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.[2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • This compound derivative stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Then, add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final test concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[2]

Antibacterial Susceptibility Testing by Agar Well Diffusion

This method provides a qualitative assessment of the antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial suspension standardized to 0.5 McFarland

  • Sterile cork borer or pipette tip to create wells

  • This compound derivative solutions of known concentrations

  • Positive control antibiotic

  • Negative control (solvent)

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Inoculation: Using a sterile cotton swab, evenly spread the standardized bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, include positive and negative controls in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Experimental Workflow for Antibacterial Assays

G cluster_assays Antibacterial Activity Assessment MIC_Assay MIC Assay (Broth Microdilution) MBC_Assay MBC Assay MIC_Assay->MBC_Assay Subculture from clear wells Result_MIC Determine MIC MIC_Assay->Result_MIC Result_MBC Determine MBC MBC_Assay->Result_MBC Agar_Well_Diffusion Agar Well Diffusion Result_Zone Measure Zone of Inhibition Agar_Well_Diffusion->Result_Zone

Caption: A flowchart illustrating the sequence of key in vitro antibacterial assays.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Some phenylacetamide derivatives have been shown to exert their antibacterial effect by targeting bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase (a type II topoisomerase): Introduces negative supercoils into DNA, which is crucial for relieving the torsional stress that arises during DNA replication and transcription.

  • Topoisomerase IV (a type II topoisomerase): Responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing for their proper segregation into daughter cells. The ParE subunit is a component of Topoisomerase IV.

By inhibiting these enzymes, this compound derivatives can disrupt essential cellular processes, leading to bacterial cell death.

Proposed Signaling Pathway for Antibacterial Activity

G cluster_pathway Proposed Mechanism of Action Derivative This compound Derivative DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParE subunit) Derivative->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Chromosome Decatenation Topo_IV->Decatenation Replication DNA Replication & Transcription Supercoiling->Replication Decatenation->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Caption: A diagram illustrating the proposed inhibition of bacterial DNA topoisomerases by this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of new antibacterial drugs. The protocols and data presented in this document provide a framework for the systematic evaluation of these compounds. Further research, including structure-activity relationship (SAR) studies, toxicity profiling, and in vivo efficacy testing, is warranted to advance these promising derivatives towards clinical application.

References

mechanism of action of 2-Bromo-N-phenylacetamide in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylacetamide is a synthetic organic compound featuring a reactive bromoacetamide moiety. This functional group makes it a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This characteristic suggests its primary mechanism of action in biological systems is through covalent inhibition of target proteins, particularly enzymes. These application notes provide an overview of the mechanism of action, potential therapeutic applications, and detailed protocols for investigating the biological effects of this compound and its analogs.

Mechanism of Action: Covalent Inhibition

The principal mechanism of action for this compound is the alkylation of nucleophilic amino acid residues within proteins. The electrophilic carbon atom adjacent to the bromine is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond.

Key Features of the Mechanism:

  • Electrophilic Warhead: The bromoacetamide group serves as the "warhead," reacting with biological nucleophiles.

  • Nucleophilic Targets: The most common target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. Other potential targets include the imidazole ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine, though reactivity is generally lower than with cysteine.[1]

  • Reaction Type: The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

  • Irreversible Inhibition: The formation of a stable covalent bond often leads to irreversible inhibition of the target protein's function.

This covalent modification can alter the protein's conformation, block its active site, or interfere with its interactions with other molecules, ultimately disrupting its biological function.

Potential Biological and Therapeutic Applications

While specific data for this compound is limited in publicly available literature, the broader class of N-phenylacetamide derivatives has been investigated for a range of therapeutic applications. The covalent reactivity of the bromoacetamide group suggests potential for:

  • Anticancer Activity: Many anticancer drugs function by covalently modifying key proteins involved in cell proliferation and survival. Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death).[2][3]

  • Enzyme Inhibition: The compound can be used as a tool to identify and characterize enzymes with reactive nucleophiles in their active sites. Derivatives of N-phenylacetamide have shown inhibitory activity against enzymes like carbonic anhydrases.

  • Antibacterial Activity: Covalent modification of essential bacterial enzymes is a strategy for antibiotic development.

Data Presentation

Table 1: Cytotoxicity of Phenylacetamide Derivatives against various Cancer Cell Lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
3c MCF-7Breast Cancer0.7 ± 0.08[2][3]
3d MCF-7Breast Cancer0.7 ± 0.4[2][3]
3d MDA-MB-468Breast Cancer0.6 ± 0.08[2][3]
3d PC-12Pheochromocytoma0.6 ± 0.08[2][3]
2b PC3Prostate Carcinoma52[4]
2c PC3Prostate Carcinoma80[4]
2c MCF-7Breast Cancer100[4]

Note: The compound IDs (3c, 3d, 2b, 2c) refer to specific derivatives of phenylacetamide as described in the cited literature and not this compound itself.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

covalent_inhibition Mechanism of Covalent Inhibition inhibitor This compound non_covalent Non-covalent Complex (Reversible) inhibitor->non_covalent Binding enzyme Target Protein (e.g., Enzyme with Cysteine) enzyme->non_covalent covalent Covalent Adduct (Irreversible) non_covalent->covalent Nucleophilic Attack (e.g., by Cys-SH) inactive_enzyme Inactive Protein covalent->inactive_enzyme Functional Disruption experimental_workflow Experimental Workflow for Biological Evaluation synthesis Compound Synthesis & Characterization cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Active Compounds covalent_binding Covalent Binding Confirmation (Mass Spectrometry) mechanism->covalent_binding apoptosis_assay Apoptosis Assays (e.g., Caspase Activity, TUNEL) mechanism->apoptosis_assay apoptosis_pathway Proposed Apoptotic Signaling Pathway compound Phenylacetamide Derivative cell_stress Cellular Stress / Target Inhibition compound->cell_stress bax_fasl Upregulation of Bax and FasL cell_stress->bax_fasl bcl2 Downregulation of Bcl-2 cell_stress->bcl2 mitochondria Mitochondrial Pathway bax_fasl->mitochondria bcl2->mitochondria caspase Caspase Activation (e.g., Caspase-3) mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Bromo-N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Bromo-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of aniline with a bromoacetylating agent. Typically, bromoacetyl bromide or bromoacetyl chloride is reacted with aniline in the presence of a base to neutralize the hydrogen halide byproduct.[1][2]

Q2: Which reagents and solvents are recommended for this synthesis?

A2: Bromoacetyl bromide is a common acylating agent.[1][2] The reaction is often carried out in aprotic solvents like dichloromethane (DCM) or ethyl acetate.[1][2] A base is required to scavenge the HBr produced; common choices include triethylamine (TEA) or potassium carbonate.[1][2]

Q3: What are the primary challenges and potential side reactions in this synthesis?

A3: The main challenges include:

  • Controlling Reactivity: The reaction can be vigorous. Slow, dropwise addition of the bromoacetyl halide at a low temperature (e.g., 0 °C) is crucial to manage the reaction rate.[1][3]

  • Di-acylation: Although less common with aniline's reduced nucleophilicity compared to aliphatic amines, using a large excess of the acylating agent could potentially lead to the formation of a di-acylated byproduct. Careful control of stoichiometry is important.[3]

  • Hydrolysis: Bromoacetyl halides are sensitive to moisture and can hydrolyze. Using anhydrous solvents and performing the reaction under an inert atmosphere is recommended for best results.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (aniline), you can observe the disappearance of the starting material and the appearance of the product spot.[3][4]

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, a standard aqueous workup is performed to remove the base and its salt. The crude product can then be purified by recrystallization, often from a solvent like ethyl acetate, or by column chromatography for higher purity.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Yield Poor quality of reagents: Bromoacetyl bromide may have degraded due to moisture.Use freshly opened or distilled bromoacetyl bromide. Ensure solvents are anhydrous.[3]
Incomplete reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature after the initial addition. Monitor completion by TLC before starting the workup.[1][4]
Loss during workup: The product may have some solubility in the aqueous phase.Ensure the pH is properly adjusted during the workup and perform multiple extractions with the organic solvent to maximize recovery.[3]
Presence of Unreacted Aniline Insufficient acylating agent: Stoichiometry may be off.Use a slight excess (e.g., 1.05-1.1 equivalents) of bromoacetyl bromide to ensure all the aniline reacts.[4]
Reaction not complete: See "Incomplete reaction" above.Increase reaction time and monitor by TLC.[3]
Product is Dark/Oily/Difficult to Crystallize Presence of impurities: Side reactions or residual starting materials can inhibit crystallization.Purify the crude product using column chromatography on silica gel before attempting recrystallization.[3][4]
Incorrect crystallization solvent: The chosen solvent may not be ideal for inducing crystallization.Try different solvents or solvent systems for recrystallization. Ethyl acetate/hexane is often a good starting point.[1]
Formation of Multiple Products (Visible on TLC) Side reactions: Possible α-bromination of the acetamide product if excess brominating agent and forcing conditions are used.Strictly control the stoichiometry (1:1 ratio) and maintain a low reaction temperature during the addition of the acylating agent.[3][5]

Data on Optimizing N-Acylation Conditions

While specific data for this compound is dispersed, the following table, adapted from studies on the N-acetylation of anilines, illustrates how reaction conditions can significantly impact product yield. This demonstrates the importance of solvent and catalyst choice in optimizing acylation reactions.

Aniline SubstrateSolventCatalyst (PTC*)Yield (%)
AnilineDMFTBAB 78
AnilineDMFTEBAC***70
p-FluoroanilineDMSOTBAB75
p-FluoroanilineDMSOTEBAC***70
p-ChloroanilineAcetonitrileTBAB**High Yields Reported

*PTC: Phase Transfer Catalyst **TBAB: Tetrabutylammonium Bromide ***TEBAC: Triethylbenzylammonium Chloride (Data adapted from studies on N-acetylation with acetyl chloride and K₂CO₃ as a base).[6]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Aniline (0.016 mol, 1 eq.)

  • Bromoacetyl bromide (0.016 mol, 1 eq.)

  • Triethylamine (0.019 mol, 1.2 eq.)

  • Dichloromethane (DCM), anhydrous (~50 mL)

  • Ethyl Acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve aniline (0.016 mol) in 40 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add triethylamine (0.019 mol) to the stirred solution.

  • In a separate flask, dissolve bromoacetyl bromide (0.016 mol) in 3 mL of anhydrous dichloromethane.

  • Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 15-20 minutes. A precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 3 hours at room temperature, monitoring its progress with TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Take up the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.

  • Wash the organic layer three times with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethyl acetate to afford pure this compound.[1]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G start_end start_end process process wash wash purify purify A 1. Dissolve Aniline & TEA in DCM B 2. Cool to 0°C A->B C 3. Add Bromoacetyl Bromide (dropwise) B->C D 4. Warm to RT & Stir for 3h (Monitor by TLC) C->D E 5. Concentrate (Rotovap) D->E F 6. Redissolve in EtOAc E->F G 7. Wash with Water (x3) F->G H 8. Dry (Na2SO4) & Filter G->H I 9. Concentrate (Rotovap) H->I J 10. Recrystallize from EtOAc I->J K Pure Product J->K

Caption: A typical experimental workflow for the synthesis of this compound.

G start start decision decision issue issue solution solution A Reaction Complete. Analyze Crude Product (TLC/NMR) B Is the yield low? A->B C Is starting material present? B->C No I1 Low Yield B->I1 Yes D Are there multiple new spots? C->D No I2 Unreacted Aniline C->I2 Yes E Product is pure and yield is acceptable. D->E No I3 Side Products Formed D->I3 Yes S1 Check reagent quality. Increase reaction time. Optimize workup. I1->S1 S2 Use slight excess of bromoacetyl bromide. Ensure sufficient reaction time. I2->S2 S3 Control temperature during addition. Ensure 1:1 stoichiometry. Purify via column chromatography. I3->S3

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

common side reactions in the synthesis of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Bromo-N-phenylacetamide.

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has a low yield or did not produce any of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or loss of product during workup and purification.

    • Incomplete Reaction: Ensure the reaction has been given sufficient time to complete. Monitor the progress using thin-layer chromatography (TLC). If the starting material (aniline) is still present, consider extending the reaction time.

    • Reagent Quality: The purity of the starting materials is crucial. Aniline can oxidize and darken over time; using freshly distilled aniline is recommended. Bromoacetyl bromide is highly reactive and sensitive to moisture.[1] Use a fresh bottle or ensure it has been stored under anhydrous conditions.

    • Reaction Temperature: The reaction is typically carried out at a low temperature (0 °C) initially and then allowed to warm to room temperature.[2] Maintaining this temperature control is important to prevent side reactions and decomposition.

    • Hydrolysis of Bromoacetyl Bromide: Bromoacetyl bromide reacts readily with water.[1] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent the hydrolysis of the acylating agent.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My TLC plate shows multiple spots in the reaction mixture and crude product. What are these impurities and how can I prevent their formation?

  • Answer: The presence of multiple spots indicates the formation of byproducts. The most common impurities are unreacted starting materials and the di-acylated product.

    • Unreacted Aniline: If a spot corresponding to aniline is observed, it indicates an incomplete reaction. See "Issue 1" for troubleshooting.

    • Di-acylation Product (N,N-di(bromoacetyl)aniline): This is a common side reaction where the aniline nitrogen is acylated twice. To minimize its formation, control the stoichiometry of the reactants. Use a 1:1 molar ratio of aniline to bromoacetyl bromide and add the bromoacetyl bromide dropwise to the aniline solution at a low temperature.[3]

    • Hydrolysis Product (Bromoacetic Acid): If moisture is present in the reaction, bromoacetyl bromide can hydrolyze to form bromoacetic acid. This can be removed during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[1]

Issue 3: Product is Difficult to Purify or is an Oil Instead of a Solid

  • Question: I am having trouble purifying the product, or it has an oily consistency instead of the expected solid. What should I do?

  • Answer: Purification challenges can arise from the presence of persistent impurities or issues with the crystallization process.

    • Recrystallization Issues: this compound is typically purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[2][4] If the product is not crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. Ensure the correct solvent polarity and concentration are used.

    • Oily Product: An oily product often indicates the presence of impurities that are depressing the melting point. A thorough purification by recrystallization should yield a solid product. If recrystallization is ineffective, column chromatography may be necessary.

    • Discoloration: A dark-colored product can be due to the oxidation of the starting aniline.[5] This can often be remedied by treating the crude product with activated charcoal during the recrystallization process.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the di-acylation of aniline, leading to the formation of N,N-di(bromoacetyl)aniline. This occurs when a second molecule of bromoacetyl bromide reacts with the initially formed this compound. Careful control of stoichiometry and slow, controlled addition of the acylating agent at low temperatures can minimize this.[3]

Q2: Why is triethylamine or another base used in the reaction?

A2: The reaction of aniline with bromoacetyl bromide produces hydrogen bromide (HBr) as a byproduct. Triethylamine is a non-nucleophilic base that neutralizes the HBr, preventing it from protonating the starting aniline and rendering it unreactive.[2]

Q3: My reaction mixture turned dark brown. Is this normal?

A3: A darkening of the reaction mixture is common and often attributed to the oxidation of aniline, especially if it is not freshly purified.[5] While a color change is expected, a very dark or tar-like appearance may indicate significant decomposition and could lead to a lower yield and purification difficulties.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: The literature melting point is a good indicator of purity. A sharp melting point within the expected range suggests a pure compound.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the final product.

Data Presentation

Table 1: Summary of Potential Impurities in the Synthesis of this compound

ImpurityChemical NameFormationRemoval Method
Unreacted Starting MaterialAnilineIncomplete reactionAcid wash during workup
Di-acylation ProductN,N-di(bromoacetyl)anilineReaction of product with excess bromoacetyl bromideControlled stoichiometry, recrystallization
Hydrolysis ProductBromoacetic AcidReaction of bromoacetyl bromide with waterBase wash during workup
Oxidation ProductsVarious colored impuritiesOxidation of anilineRecrystallization with activated charcoal

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[2]

Materials:

  • Aniline (freshly distilled)

  • Bromoacetyl bromide

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the aniline spot disappears.

  • Once the reaction is complete, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate to yield pure this compound.[2]

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants Aniline Aniline Reaction_Step Acylation DCM, 0°C to RT Aniline->Reaction_Step 1.0 eq Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction_Step 1.0 eq TEA Triethylamine TEA->Reaction_Step 1.1 eq Product This compound Reaction_Step->Product

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions Aniline Aniline Product This compound Aniline->Product Main Reaction Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Product Water Water Bromoacetyl_Bromide->Water Diacylated N,N-di(bromoacetyl)aniline (Di-acylation) Product->Diacylated + Bromoacetyl Bromide Hydrolysis Bromoacetic Acid (Hydrolysis) Water->Hydrolysis

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low/No Yield Start->Low_Yield Impurities Multiple Spots on TLC Start->Impurities Purification_Issue Purification Difficulty Start->Purification_Issue Check_Reaction_Time Extend Reaction Time? Low_Yield->Check_Reaction_Time Identify_Spots Identify Impurities Impurities->Identify_Spots Recrystallize Recrystallize Product Purification_Issue->Recrystallize Check_Reagents Check Reagent Quality? Check_Reaction_Time->Check_Reagents Yes Solution_Yield Optimize Conditions Check_Reaction_Time->Solution_Yield No Check_Conditions Verify Temp. & Anhydrous? Check_Reagents->Check_Conditions Good Check_Reagents->Solution_Yield Poor Check_Conditions->Low_Yield Yes Check_Conditions->Solution_Yield No Unreacted_Aniline Unreacted Aniline? Identify_Spots->Unreacted_Aniline Unreacted_Aniline->Low_Yield Yes Diacylation Di-acylation? Unreacted_Aniline->Diacylation No Hydrolysis_Product Hydrolysis Product? Diacylation->Hydrolysis_Product No Solution_Stoichiometry Adjust Stoichiometry Slow Addition Diacylation->Solution_Stoichiometry Yes Solution_Wash Base Wash Hydrolysis_Product->Solution_Wash Yes Oily_Product Oily Product? Recrystallize->Oily_Product Discolored Discolored Product? Oily_Product->Discolored No Solution_Chromatography Column Chromatography Oily_Product->Solution_Chromatography Yes Solution_Charcoal Use Activated Charcoal Discolored->Solution_Charcoal Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-N-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-N-phenylacetamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent and are removed during filtration.

Q2: Which solvents are suitable for the recrystallization of this compound?

A good recrystallization solvent should dissolve a large amount of this compound at high temperatures and a small amount at low temperatures. Based on experimental data for similar compounds and known procedures, suitable solvents include:

  • Ethyl acetate (EtOAc): This is a commonly cited solvent for the successful recrystallization of this compound.

  • Ethanol/Water mixture: A mixed solvent system of ethanol and water can be effective. The ratio can be adjusted to optimize crystal yield and purity. For instance, a higher proportion of water (a poor solvent) can increase the yield of crystals from ethanol (a good solvent).

  • Ethanol: Pure ethanol can also be used, particularly if the impurities have different solubility profiles.

Q3: What is the expected melting point of pure this compound?

The melting point of pure this compound is typically in the range of 131-137°C.[1] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Data Presentation

Solubility Data

SolventAcetanilide Solubility ( g/100 mL)Temperature (°C)Expected this compound Solubility
Water0.5325Low
5.5100Moderate in hot water
Ethanol2925High
20878Very High
Ethyl AcetateSolubleNot specifiedHigh
AcetoneVery SolubleNot specifiedHigh

Note: This table provides an estimate. It is always recommended to perform a small-scale solubility test to determine the optimal solvent for your specific sample.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent.- Nucleation is slow.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound if available.- Cool to a Lower Temperature: Place the flask in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Adjust Solvent System: Add a co-solvent in which the compound is less soluble to lower the overall solvating power. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.- Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.
The recovered crystals are still impure (e.g., off-color, broad melting point). - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the compound and the impurities.- Insoluble impurities were not removed.- Slow Down Cooling: Ensure a gradual cooling process.- Re-crystallize: Perform a second recrystallization, potentially with a different solvent or solvent mixture.- Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved sample before cooling.- Use Activated Charcoal: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling.
Poor recovery of the purified crystals. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent at room temperature or warmer.- Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals (note: these may be less pure).- Optimize Hot Filtration: Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent to prevent premature crystallization.- Wash with Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a single solvent (ethyl acetate) and a mixed solvent system (ethanol/water).

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethyl acetate or ethanol) at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at room temperature.

  • Gently heat the test tube. The compound should completely dissolve.

  • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate or ethanol) while heating and stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Single Solvent (Ethyl Acetate): Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Mixed Solvent (Ethanol/Water): After dissolving the compound in a minimal amount of hot ethanol, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool as described for the single solvent.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Solution Slowly insoluble_impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent crystals_form->troubleshoot No filtration Vacuum Filtration crystals_form->filtration Yes troubleshoot->cool wash Wash Crystals with Cold Solvent filtration->wash mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor dry Dry Purified Crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic issue Issue Encountered no_crystals No Crystals Form issue->no_crystals oiling_out Compound Oils Out issue->oiling_out impure_crystals Impure Crystals issue->impure_crystals cause1 Too much solvent? no_crystals->cause1 cause2 Cooling too fast? oiling_out->cause2 cause3 Impurities co-crystallizing? impure_crystals->cause3 solution1 Reduce solvent volume & re-cool cause1->solution1 Yes solution2 Induce nucleation (seed/scratch) cause1->solution2 No solution3 Cool solution slower (insulate flask) cause2->solution3 Yes solution4 Re-dissolve, add more solvent, cool slowly cause2->solution4 No solution5 Perform second recrystallization cause3->solution5 Yes solution6 Use activated charcoal & hot filtration cause3->solution6 Also consider

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Bromo-N-phenylacetamide. Our goal is to help you identify and resolve common issues encountered during your experiments, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The most frequently observed impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual aniline and bromoacetyl bromide.

  • Di-acylated Byproduct: N-phenyl-2-(phenylamino)acetamide, formed from the reaction of the product with another molecule of aniline.

  • Hydrolysis Product: Phenylacetamide, resulting from the hydrolysis of the bromo group.

  • Over-brominated Species: While less common due to the deactivating effect of the acetamido group, trace amounts of ring-brominated byproducts may form under harsh conditions.

  • Oxidation Products: Discoloration of the product, often seen as a yellow or brownish tint, can be caused by the oxidation of residual aniline.[1]

Q2: My final product is discolored. What is the likely cause and how can I prevent it?

A2: Discoloration, typically a yellow to brown hue, is often due to the presence of oxidized aniline or other colored impurities.[1] To minimize discoloration, it is crucial to use high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Additionally, ensuring the complete consumption of aniline can prevent its oxidation during workup and storage.

Q3: I am seeing an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?

A3: To identify an unknown impurity, a systematic approach is recommended. First, consider the potential side reactions outlined in the impurity profile table below. Then, utilize analytical techniques such as mass spectrometry (MS) to determine the molecular weight of the impurity and nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure. Comparing the obtained data with the expected structures of potential byproducts will aid in its identification.

Q4: What are the best practices for purifying crude this compound?

A4: Recrystallization is a highly effective and commonly used method for the purification of this compound. The choice of solvent is critical for successful recrystallization. A good starting point is to use a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include ethanol or mixtures of ethyl acetate and hexanes.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the use of appropriate stoichiometry and reaction time.
Product loss during workup.Optimize the extraction and washing steps to minimize product loss into the aqueous phase.
Multiple Spots on TLC Presence of multiple impurities.Refer to the Impurity Profile table to hypothesize the structures of the byproducts. Optimize reaction conditions (temperature, reagent addition rate) to minimize side reactions.
Product Fails to Crystallize Presence of significant impurities.Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization.
Incorrect solvent for recrystallization.Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent system.
Discolored Product Oxidation of starting materials or product.Use high-purity, colorless aniline. Conduct the reaction under an inert atmosphere.[1]

Impurity Profile and Data

The following table summarizes the common impurities, their likely formation pathways, and key identifying characteristics.

Impurity Name Structure Formation Pathway Molecular Weight ( g/mol ) Key Analytical Features
Aniline (Starting Material)C₆H₅NH₂Unreacted starting material.93.13Characteristic signals in ¹H NMR and a distinct peak in GC-MS.
Bromoacetyl bromide (Starting Material)BrCH₂COBrUnreacted starting material.201.86Highly reactive, may not be observed directly but can lead to other byproducts.
N-phenyl-2-(phenylamino)acetamideC₆H₅NHCOCH₂NHC₆H₅Reaction of this compound with unreacted aniline.226.28Higher molecular weight than the product, identifiable by MS.
PhenylacetamideC₆H₅NHCOCH₃Hydrolysis of the C-Br bond in the product during aqueous workup.135.16Lower molecular weight than the product, identifiable by MS and absence of bromine isotope pattern.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Aniline

  • Bromoacetyl bromide

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable anhydrous solvent)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol outlines a general GC-MS method for identifying volatile impurities.

GC Conditions:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Visualizations

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities aniline Aniline product This compound aniline->product Acylation diacylated N-phenyl-2-(phenylamino)acetamide aniline->diacylated bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->product product->diacylated Reaction with Aniline hydrolysis Phenylacetamide product->hydrolysis Hydrolysis

Caption: Potential impurity formation pathways in the synthesis of this compound.

troubleshooting_workflow start Impurity Detected check_sm Check for Unreacted Starting Materials start->check_sm analyze_mw Determine Molecular Weight (MS) check_sm->analyze_mw If not starting material analyze_structure Elucidate Structure (NMR) analyze_mw->analyze_structure compare Compare with Potential Impurity Structures analyze_structure->compare identify Impurity Identified compare->identify optimize Optimize Reaction Conditions identify->optimize

Caption: A logical workflow for troubleshooting and identifying unknown impurities.

References

stability and long-term storage of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 2-Bromo-N-phenylacetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions to minimize degradation. Key recommendations include:

  • Temperature: Store in a cool and dark place, with a recommended temperature of <15°C. Refrigeration is a suitable option.

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen. This is critical as the compound is known to be air-sensitive.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

  • Light: Protect from light to prevent potential photodegradation.

Q2: How stable is this compound under normal laboratory conditions?

A2: this compound is stable under normal, controlled laboratory conditions. However, it is susceptible to degradation in the presence of moisture, air, and light. Exposure to ambient, uncontrolled conditions for extended periods is not recommended.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are likely:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the formation of N-phenylacetamide and bromoacetic acid, or further to aniline and bromoacetic acid.

  • Reaction with Nucleophiles: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

  • Photodegradation: Exposure to UV light may induce cleavage of the carbon-bromine bond.

  • Thermal Decomposition: Elevated temperatures can lead to decomposition.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration of the solid (yellowing or browning) Exposure to air, moisture, or light, leading to degradation.Discard the discolored reagent as it indicates impurity. For future prevention, ensure storage under an inert atmosphere, in a tightly sealed, light-resistant container in a cool, dark place.
Inconsistent experimental results Degradation of the this compound stock.Prepare fresh solutions for each experiment. Assess the purity of the solid reagent using techniques like NMR or HPLC before use.
Low yield in reactions Use of a degraded reagent.Use a fresh, properly stored batch of this compound. Confirm the purity of the material before starting the reaction.
Presence of unexpected byproducts in reactions Impurities in the starting material or degradation during the reaction.Purify the this compound before use if impurities are suspected. Analyze the starting material for common synthesis-related impurities such as aniline or bromoacetyl bromide.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature<15°C (Refrigerated)To minimize thermal degradation.
AtmosphereInert Gas (Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture, as the compound is air-sensitive.
ContainerTightly Sealed, Amber GlassTo protect from moisture and light.
IncompatibilitiesOxidizing agents, Strong basesTo prevent hazardous reactions and degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity based on the peak area percentage.

Visualizations

Troubleshooting_Guide cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution Problem Inconsistent Experimental Results or Low Yield Cause Degradation of this compound Problem->Cause is likely due to Solution1 Use Freshly Prepared Solutions Cause->Solution1 can be addressed by Solution2 Verify Purity (HPLC/NMR) Cause->Solution2 can be confirmed by Solution3 Ensure Proper Storage Conditions (<15°C, Inert Gas, Dark) Cause->Solution3 can be prevented by

Caption: Troubleshooting workflow for issues with this compound.

Stability_Factors Stability Stability of This compound Factor1 Temperature Stability->Factor1 is affected by Factor2 Moisture/Air Stability->Factor2 is affected by Factor3 Light Stability->Factor3 is affected by Factor4 Incompatible Materials Stability->Factor4 is affected by Control1 Store at <15°C Factor1->Control1 controlled by Control2 Store under Inert Gas (e.g., Argon) Factor2->Control2 controlled by Control3 Store in a Dark Place (Amber Vial) Factor3->Control3 controlled by Control4 Avoid Oxidizing Agents and Strong Bases Factor4->Control4 controlled by

Caption: Factors affecting the stability of this compound.

troubleshooting low yield in 2-Bromo-N-phenylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-phenylacetamide. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-acylation of aniline with bromoacetyl bromide.[1] This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen bromide byproduct.[1]

Q2: Why is a base, such as triethylamine or pyridine, necessary in this reaction?

A2: A base is crucial to neutralize the hydrogen bromide (HBr) that is generated during the reaction between aniline and bromoacetyl bromide. Without a base, the HBr would protonate the starting aniline, rendering it non-nucleophilic and thereby halting the desired reaction.[2]

Q3: My reaction mixture turns dark during the synthesis. Is this normal?

A3: Yes, it is quite common for the reaction mixture to turn dark during the synthesis of this compound.[1] This can be due to the oxidation of aniline or the presence of minor impurities.[2][3] While often not detrimental to the overall reaction, significant discoloration may indicate the need for purer starting materials or conducting the reaction under an inert atmosphere.[4]

Q4: What are the primary impurities I should expect in my crude product?

A4: Common impurities include unreacted aniline, di-acylated byproduct (N,N-bis(bromoacetyl)aniline), and hydrolysis products of bromoacetyl bromide.[5] The presence and quantity of these impurities will depend on the specific reaction conditions.

Q5: What is the recommended method for purifying the final product?

A5: Recrystallization is a highly effective and commonly used method for purifying this compound.[1][5] Ethyl acetate is a frequently cited solvent for this purpose.[1] Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

Low Yield

Issue: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (aniline).[5] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any product degradation.[5]

  • Poor Quality of Reagents:

    • Solution: The purity of both aniline and bromoacetyl bromide is critical. Aniline is susceptible to oxidation and should ideally be distilled before use if it appears discolored.[2] Bromoacetyl bromide is highly reactive and sensitive to moisture, which can lead to its degradation.[6] Using fresh, high-purity reagents is essential.[7]

  • Suboptimal Stoichiometry:

    • Solution: Carefully control the molar ratios of your reactants. While a 1:1 ratio of aniline to bromoacetyl bromide is theoretically required, a slight excess of the acylating agent may be necessary to drive the reaction to completion.[8] However, a large excess can lead to the formation of di-acylated byproducts.

  • Inadequate Temperature Control:

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[9] Maintaining this temperature profile is important for minimizing side reactions.

  • Product Loss During Workup and Purification:

    • Solution: Minimize the number of transfer steps during the workup process to reduce mechanical losses.[5] When performing extractions, ensure the pH of the aqueous layer is optimized to prevent the product from partitioning into it.[5] For recrystallization, select a solvent system that provides a high recovery of the purified product.

Impurity Formation

Issue: My final product is contaminated with significant impurities. How can I identify and minimize them?

Potential Impurities & Mitigation Strategies:

  • Unreacted Aniline:

    • Identification: Can be detected by TLC.

    • Mitigation: Ensure the reaction goes to completion by monitoring with TLC. An acidic wash (e.g., with dilute HCl) during the workup will protonate the basic aniline, allowing it to be removed in the aqueous layer.[4]

  • Di-acylated Byproduct (N,N-bis(bromoacetyl)aniline):

    • Identification: Will have a different Rf value on a TLC plate compared to the desired product.

    • Mitigation: This side product is more likely to form with an excess of bromoacetyl bromide or at higher reaction temperatures.[10] To minimize its formation, add the bromoacetyl bromide solution dropwise to the aniline solution at a low temperature to maintain a low concentration of the acylating agent at all times.[8]

  • Hydrolysis of Bromoacetyl Bromide:

    • Identification: Difficult to detect directly, but leads to lower yields.

    • Mitigation: Bromoacetyl bromide reacts violently with water.[6][11] Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the acylating agent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[9]

Data Summary

ParameterRecommended ConditionPotential Impact on YieldReference(s)
Reactant Ratio (Aniline:Bromoacetyl Bromide) 1 : 1 to 1 : 1.1Excess bromoacetyl bromide can lead to di-acylation, while insufficient amounts will result in incomplete conversion.
Base (e.g., Triethylamine) ~1.2 equivalentsEssential for neutralizing HBr; insufficient base will halt the reaction.
Solvent Anhydrous Dichloromethane (DCM)Use of non-anhydrous solvents can lead to hydrolysis of bromoacetyl bromide.[9]
Temperature 0 °C to Room TemperatureLow initial temperature controls the exothermic reaction and minimizes side products.[9]
Reaction Time 3-6 hoursMonitor by TLC to ensure completion without unnecessary heating that could cause degradation.[1][9]

Experimental Protocols

Synthesis of this compound

Materials:

  • Aniline (0.016 mol)

  • Bromoacetyl bromide (1.0 equivalent)

  • Triethylamine (0.019 mol)

  • Anhydrous Dichloromethane (DCM) (approx. 45 mL)

  • Ethyl acetate (for workup and recrystallization)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a clean, dry round-bottom flask, dissolve aniline (0.016 mol) in 40 mL of anhydrous dichloromethane.[1]

  • Cool the solution in an ice bath to 0 °C.[1]

  • In a separate flask, prepare a solution of bromoacetyl bromide (1.0 equivalent) in 3 mL of anhydrous dichloromethane.[1]

  • Slowly add the bromoacetyl bromide solution dropwise to the cooled aniline solution with continuous stirring.[1]

  • Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise to the reaction mixture.[1]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. A precipitate may form, and the solution may turn dark.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Take up the residue in ethyl acetate and wash it three times with water in a separatory funnel.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.[1]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum. The expected melting point is in the range of 131-135 °C.[1]

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent Quality Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield Observed check_reagents Assess Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup aniline_purity Impure/Oxidized Aniline? check_reagents->aniline_purity bab_purity Decomposed Bromoacetyl Bromide? check_reagents->bab_purity solvent_anhydrous Anhydrous Solvent Used? check_reagents->solvent_anhydrous stoichiometry Incorrect Stoichiometry? check_conditions->stoichiometry temperature Suboptimal Temperature? check_conditions->temperature time Insufficient Reaction Time? check_conditions->time base Inadequate Base? check_conditions->base extraction_loss Product Loss During Extraction? check_workup->extraction_loss recrystallization_loss Poor Recrystallization Recovery? check_workup->recrystallization_loss solution_reagents Solution: - Distill Aniline - Use Fresh Bromoacetyl Bromide - Use Anhydrous Solvents aniline_purity->solution_reagents bab_purity->solution_reagents solvent_anhydrous->solution_reagents solution_conditions Solution: - Optimize Stoichiometry - Control Temperature (0°C to RT) - Monitor by TLC for Completion - Ensure Sufficient Base stoichiometry->solution_conditions temperature->solution_conditions time->solution_conditions base->solution_conditions solution_workup Solution: - Optimize Extraction pH - Select Appropriate Recrystallization Solvent extraction_loss->solution_workup recrystallization_loss->solution_workup end_node Improved Yield solution_reagents->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

handling moisture sensitive 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

This compound (CAS No. 5326-87-4) is a versatile organic building block.[1] Its chemical structure contains an amide functional group and an alpha-bromo substituent, making it susceptible to hydrolysis. Contact with moisture can lead to the degradation of the compound, affecting its purity and reactivity in subsequent reactions. Several suppliers explicitly state that it is air-sensitive and should be stored under an inert gas.

Q2: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.

Q3: What are the primary degradation products if the compound is exposed to moisture?

Exposure to water can lead to the hydrolysis of this compound. The primary degradation pathway involves the nucleophilic substitution of the bromine atom by a hydroxyl group, forming 2-hydroxy-N-phenylacetamide. Under more strenuous conditions (e.g., acidic or basic catalysis), the amide bond can also be cleaved, leading to the formation of aniline and bromoacetic acid or its derivatives.[2][3]

Q4: How can I check the purity of my this compound sample?

The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the purity and detecting impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the structure of the compound and identify potential impurities or degradation products.[5]

  • Melting Point Analysis: A sharp melting point within the expected range (typically around 133-137 °C) is a good indicator of high purity.[1] A broad or depressed melting point may suggest the presence of impurities.

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows little to no consumption of the starting material.

  • The isolated product yield is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Degraded this compound The reagent may have been compromised by moisture. It is advisable to use a fresh batch or a sample that has been properly stored under an inert atmosphere. You can verify the purity of your current batch using HPLC or NMR.
Improper Handling The compound was exposed to atmospheric moisture during weighing or addition to the reaction. Use inert atmosphere techniques (glovebox or Schlenk line) for all manipulations.[6][7]
Residual Moisture in Reaction Setup Glassware or solvents may not have been sufficiently dried. Ensure all glassware is oven-dried or flame-dried before use and that anhydrous solvents are used.[8]
Issue 2: Unexpected Side Products in the Reaction Mixture

Symptoms:

  • TLC or NMR analysis of the crude reaction mixture shows the presence of unexpected spots or peaks.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Hydrolysis of this compound If your reaction conditions involve water or protic solvents, or if the starting material was wet, you may be forming 2-hydroxy-N-phenylacetamide or other hydrolysis byproducts. Re-run the reaction under strictly anhydrous conditions.
Reaction with Impurities The this compound may contain impurities from its synthesis that are participating in the reaction. Purify the starting material by recrystallization if its purity is questionable.
Product Instability The desired product itself might be unstable under the reaction or workup conditions.[9] Consider modifying the workup procedure to avoid exposure to strong acids, bases, or excessive heat.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Predicted Solubility Notes
Dichloromethane (DCM)SolubleCommonly used as a solvent in reactions involving similar compounds.
Tetrahydrofuran (THF)SolubleA common polar aprotic solvent suitable for many organic reactions.
Acetonitrile (MeCN)SolubleA polar aprotic solvent that should readily dissolve the compound.
Ethyl Acetate (EtOAc)SolubleOften used for extraction and chromatography of related compounds.
TolueneSparingly SolubleLower polarity may limit solubility.
Hexanes/HeptaneInsolubleNon-polar solvents are unlikely to dissolve this polar molecule.
WaterInsolubleIn addition to being insoluble, water will cause hydrolysis.

Note: This table is a qualitative guide. For precise quantitative measurements, it is recommended to perform a solubility test.

Table 2: 1H NMR Data for Identification and Troubleshooting

Compound Chemical Shift (δ, ppm) and Multiplicity
This compound (in DMSO-d6)~10.3 (s, 1H, NH), ~7.6 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.1 (s, 2H, CH2)[5]
Phenylacetamide (Potential byproduct, in CDCl3)~7.3 (m, 5H, Ar-H), ~5.7 (br s, 2H, NH2), ~3.6 (s, 2H, CH2)[12]
2-Hydroxy-N-phenylacetamide (Potential hydrolysis product)The methylene (CH2) protons are expected to shift upfield compared to the bromo-analog, and a broad singlet for the hydroxyl (OH) proton will be present.

Experimental Protocols

Protocol: Weighing and Dispensing this compound under Inert Atmosphere

This protocol describes the standard procedure for handling this compound using a Schlenk line and a nitrogen atmosphere to prevent moisture exposure.

  • Glassware Preparation: Oven-dry all necessary glassware (e.g., Schlenk flask, vials, spatula) at 120 °C for at least 4 hours and allow them to cool in a desiccator.[7]

  • Inert Atmosphere Setup: Assemble the Schlenk flask and attach it to the Schlenk line. Evacuate the flask under vacuum and then backfill with dry nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Weighing: If using a glovebox, perform the weighing inside the inert atmosphere. If using a Schlenk line, quickly remove the stopper from the flask under a positive flow of nitrogen, add the solid this compound, and immediately reseal the flask.[1] Weigh the flask before and after addition to determine the mass of the compound.

  • Solvent Addition: Add anhydrous solvent to the Schlenk flask via a dry, nitrogen-purged syringe.

  • Transfer: If the solution needs to be transferred to another reaction vessel, use a cannula or a syringe that has been thoroughly purged with inert gas.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_reaction Reaction p1 Oven-dry glassware p2 Cool in desiccator p1->p2 h1 Assemble Schlenk flask p2->h1 h2 Evacuate and backfill with N2 (3x) h1->h2 h3 Weigh and add this compound h2->h3 h4 Add anhydrous solvent via syringe h3->h4 r1 Transfer solution to reaction vessel via cannula h4->r1 r2 Perform reaction r1->r2 degradation_pathway start This compound product1 2-Hydroxy-N-phenylacetamide start->product1 Hydrolysis (SN2) + H2O product2 Aniline start->product2 Amide Cleavage + H2O (acid/base) product3 Bromoacetic Acid Derivative start->product3 Amide Cleavage + H2O (acid/base) troubleshooting_flowchart decision decision solution solution start Low Reaction Yield or Unexpected Byproducts q1 Was the reagent handled under inert atmosphere? start->q1 a1_no Re-run reaction using proper inert atmosphere techniques. q1->a1_no No q2 Were glassware and solvents anhydrous? q1->q2 Yes a2_no Ensure all components are rigorously dried. q2->a2_no No q3 Check purity of starting material (NMR/HPLC). Is it pure? q2->q3 Yes a3_no Purify by recrystallization or use a new batch. q3->a3_no No solution_ok Investigate other reaction parameters (temp, stoichiometry, etc.). q3->solution_ok Yes

References

scaling up the synthesis of 2-Bromo-N-phenylacetamide for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale synthesis of 2-Bromo-N-phenylacetamide. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, a detailed experimental protocol, and visualizations to aid in your experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Loss of product during workup: The product may be lost during extraction or purification steps. 3. Impure starting materials: Impurities in aniline or bromoacetyl bromide can interfere with the reaction.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. 2. Optimize workup: Ensure the pH is appropriate during aqueous washes to prevent the loss of product. Minimize transfer steps to reduce mechanical losses. 3. Use pure reagents: Ensure the purity of starting materials before beginning the synthesis.
Product is an Oil and Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Trapped solvent molecules can prevent the formation of a crystal lattice.1. Purify a small sample: Attempt purification of a small amount of the oil via column chromatography to isolate the pure product, which may then crystallize. 2. Remove residual solvent: Dry the product under high vacuum for an extended period to remove any remaining solvent.
Discolored Final Product (Yellow or Brown) 1. Oxidation of aniline: The aniline starting material can oxidize, leading to colored impurities. 2. Impurities in reactants: Colored impurities in the starting materials can be carried through to the final product.1. Use high-purity aniline: Start with freshly distilled or high-purity aniline. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Multiple Spots on TLC After Reaction 1. Formation of byproducts: Side reactions may be occurring. A common byproduct is diacylation, where two acetyl groups are added to the aniline. 2. Degradation of product: The product may be degrading under the reaction or workup conditions.1. Control stoichiometry: Add the bromoacetyl bromide dropwise to the reaction mixture to avoid a localized excess of the reagent, which can lead to diacylation.[1] 2. Avoid harsh conditions: Avoid excessive heat and prolonged reaction times. Ensure that the workup procedure does not involve overly acidic or basic conditions that could hydrolyze the amide product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of aniline?

A1: A significant challenge is controlling the reactivity to prevent side reactions. While aniline is a good nucleophile, forcing conditions can lead to undesired byproducts such as diacylation.[1] Additionally, the handling of the lachrymatory and corrosive bromoacetyl bromide requires care.

Q2: How can I best purify the final this compound product?

A2: Recrystallization is a highly effective method for purifying the final product.[2][3] A common and effective solvent for recrystallization is ethyl acetate.[3] The choice of solvent is crucial and may require some optimization to achieve the best yield and purity.

Q3: My reaction mixture turned dark during the synthesis. Is this normal?

A3: Yes, it is common for the reaction mixture to turn dark during the synthesis of this compound, especially when using triethylamine as a base.[3] A precipitate may also form.[3]

Q4: What are the main safety precautions to consider when working with bromoacetyl bromide?

A4: Bromoacetyl bromide is a corrosive and lachrymatory chemical, meaning it can cause severe burns to the skin and eyes and irritates the respiratory system.[4][5][6][7] It reacts violently with water.[5][6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Experimental Protocol

This protocol is for the synthesis of this compound from aniline and bromoacetyl bromide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.131.49 g (1.46 mL)0.016
Bromoacetyl bromide201.863.23 g (1.39 mL)0.016
Triethylamine (TEA)101.191.92 g (2.65 mL)0.019
Dichloromethane (DCM)-43 mL-
Ethyl acetate (EtOAc)-As needed-
Water (for washing)-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[3]

  • Bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[3]

  • Following the addition of bromoacetyl bromide, triethylamine (0.019 mol) is added.[3]

  • The reaction mixture is allowed to warm to room temperature over a period of 3 hours. A color change to dark and the formation of a precipitate may be observed.[3]

  • The mixture is then concentrated under reduced pressure.[3]

  • The residue is taken up in ethyl acetate and washed three times with water.[3]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[3]

  • The resulting crude product is purified by crystallization from ethyl acetate to yield this compound.[3]

Expected Product Characteristics:

PropertyValue
Molecular Weight 214.06 g/mol [3]
Appearance White to light yellow or light orange powder/crystal[9][10]
Melting Point 131-135 °C[3]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve aniline in DCM cool Cool solution in ice bath start->cool add_bracbr Add bromoacetyl bromide dropwise cool->add_bracbr add_tea Add triethylamine add_bracbr->add_tea react Warm to RT over 3 hours add_tea->react concentrate Concentrate mixture react->concentrate dissolve_etoac Dissolve residue in EtOAc concentrate->dissolve_etoac wash Wash with water (3x) dissolve_etoac->wash dry Dry organic phase (Na2SO4) wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate crystallize Crystallize from EtOAc filter_concentrate->crystallize end Obtain pure this compound crystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction workup_loss Workup Loss low_yield->workup_loss oily_product Oily Product impurities Impurities oily_product->impurities residual_solvent Residual Solvent oily_product->residual_solvent discolored_product Discolored Product discolored_product->impurities oxidation Oxidation discolored_product->oxidation multiple_spots Multiple TLC Spots byproducts Byproducts multiple_spots->byproducts monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc optimize_workup Optimize Workup workup_loss->optimize_workup purify_reagents Use Pure Reagents impurities->purify_reagents column_chromatography Column Chromatography impurities->column_chromatography high_vacuum Dry Under High Vacuum residual_solvent->high_vacuum inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere control_stoichiometry Control Stoichiometry byproducts->control_stoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

References

analytical techniques for assessing the purity of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N-phenylacetamide. Below are detailed analytical techniques for assessing its purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and melting point analysis.[1][2] HPLC is often preferred for routine quantitative analysis due to the compound's polarity and thermal sensitivity.[3] GC-MS is highly sensitive and excellent for identifying volatile impurities, though derivatization may be necessary.[3] NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.[2] Melting point analysis offers a quick, preliminary indication of purity.[1]

Q2: My sample of this compound has a lower than expected melting point. What could be the cause?

A2: A depressed or broad melting point range for this compound, which typically melts around 131-135°C, strongly suggests the presence of impurities.[4][5] Common impurities can include unreacted starting materials like aniline and bromoacetyl bromide, byproducts from the synthesis, or residual solvents.[2][4] Even small amounts of these impurities can significantly lower the melting point.[1]

Q3: How can I identify unknown impurities in my this compound sample?

A3: Mass Spectrometry (MS), often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is a powerful tool for identifying unknown impurities.[2] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the impurity peaks, you can deduce their molecular weights and structures.[2] NMR spectroscopy can also help in identifying the structure of impurities if they are present in sufficient quantities.

Q4: Is derivatization necessary for the analysis of this compound by GC-MS?

A4: Due to the thermal lability of N-substituted acetamides, direct analysis by GC-MS can sometimes lead to degradation at high temperatures in the injector port.[3] Derivatization, such as silylation, can increase the volatility and thermal stability of the analyte, leading to better peak shapes and more reliable results.[3] However, a carefully optimized GC-MS method with a programmable temperature vaporizer (PTV) inlet may allow for analysis without derivatization.[3]

Q5: What are the expected chemical shifts in the 1H NMR spectrum of pure this compound?

A5: In a typical 1H NMR spectrum of this compound in CDCl3, you can expect to see a singlet for the two methylene protons (CH2) at approximately 4.01 ppm.[4] The aromatic protons on the phenyl ring will appear as multiplets between 7.18 and 7.54 ppm, and a singlet for the amide proton (NH) can be observed around 8.09 ppm.[4]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Purity Determined by HPLC Incomplete reaction during synthesis.Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it goes to completion.[1]
Inefficient purification.Recrystallization is a common method for purifying this compound.[4] Ensure the appropriate solvent system is used.
Degradation of the compound.Store this compound in a cool, dark, and dry place to prevent degradation.[1]
Extra Peaks in GC-MS Chromatogram Presence of impurities from synthesis.Identify impurities by their mass spectra and consider if they are starting materials or byproducts.[6]
Thermal degradation in the injector.Lower the injector temperature or use a PTV inlet.[3] Consider derivatization to improve thermal stability.[3]
Column bleed at high temperatures.Condition the GC column according to the manufacturer's instructions.
Inaccurate Quantification with qNMR Incomplete signal relaxation.Ensure a sufficient relaxation delay (D1) is used during NMR data acquisition.[2]
Overlapping signals.Choose an internal standard with a signal that is well-resolved from the analyte signals.[2]
Inaccurate weighing of sample or standard.Use a calibrated analytical balance for accurate measurements.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C8H8BrNO[5]
Molecular Weight 214.06 g/mol [4]
Melting Point 131-135 °C[4]
Boiling Point 353.3±25.0 °C at 760 mmHg[5]
Appearance White to light yellow powder/crystal[7]
Typical Spectroscopic Data
Technique Expected Peaks/Shifts
1H NMR (CDCl3) δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (m, 2H), 8.09 (s, 1H)[4]
FTIR Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-N stretching/N-H bending (amide II).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC (RP-HPLC) method is suitable for the routine analysis of this compound.[8]

  • Instrumentation: A standard HPLC system with a UV detector.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm.[8]

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to potential thermal lability, a derivatization step may be beneficial.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector Temperature: 250 °C (a PTV inlet is recommended).[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Scan Range: 40-450 amu.[3]

  • Sample Preparation (with derivatization): Silylation is a common method for amides.[3] The specific protocol will depend on the chosen silylating agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.[2]

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[2][4]

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals.[2]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent. For qNMR, also accurately weigh the internal standard and add it to the vial.[2]

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum. For qNMR, ensure a sufficient relaxation delay (D1) for accurate integration.[2]

  • Quantification (qNMR): Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.[2]

Melting Point Analysis
  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • Place a small, finely powdered sample of this compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

  • Interpretation: A sharp melting point range close to the literature value (131-135°C) indicates high purity.[1][4] A broad or depressed melting point range suggests the presence of impurities.[1]

Visualizations

Purity_Assessment_Workflow cluster_start Start cluster_preliminary Preliminary Analysis cluster_chromatographic Chromatographic Analysis cluster_spectroscopic Spectroscopic Analysis cluster_end Conclusion Start Sample of this compound MeltingPoint Melting Point Analysis Start->MeltingPoint NMR NMR for Structural Confirmation Start->NMR FTIR FTIR for Functional Group ID Start->FTIR HPLC HPLC for Quantification MeltingPoint->HPLC GCMS GC-MS for Impurity ID MeltingPoint->GCMS PurityReport Purity Assessment Report HPLC->PurityReport GCMS->PurityReport NMR->PurityReport

Caption: General workflow for the purity assessment of this compound.

Technique_Selection_Decision_Tree Start What is the primary goal of the analysis? Quantification Routine Quantification Start->Quantification ImpurityID Impurity Identification Start->ImpurityID StructuralConfirmation Structural Confirmation Start->StructuralConfirmation UseHPLC Use HPLC Quantification->UseHPLC UseGCMS Use GC-MS or LC-MS ImpurityID->UseGCMS UseNMR Use NMR StructuralConfirmation->UseNMR Troubleshooting_Workflow Start Unexpected Analytical Result (e.g., low purity, extra peaks) CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckSample Re-evaluate Sample Preparation and Handling Start->CheckSample OptimizeMethod Optimize Method (e.g., gradient, temperature) CheckMethod->OptimizeMethod ReprepareSample Re-prepare Sample CheckSample->ReprepareSample Reanalyze Re-analyze Sample OptimizeMethod->Reanalyze ReprepareSample->Reanalyze ConsiderPurification Consider Further Purification of the Sample Reanalyze->ConsiderPurification If issue persists

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-N-phenylacetamide vs. 2-Chloro-N-phenylacetamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an alkylating agent is pivotal in the synthesis of novel chemical entities. The reactivity of the electrophile dictates reaction conditions, yields, and ultimately, the efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of two common α-haloacetamide reagents, 2-Bromo-N-phenylacetamide and 2-Chloro-N-phenylacetamide, supported by established chemical principles and representative experimental data.

At the heart of their chemical behavior, both this compound and 2-Chloro-N-phenylacetamide serve as effective electrophiles in nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. However, the nature of the halogen atom—bromine versus chlorine—as a leaving group is the critical determinant of their relative reactivity. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to two key factors: the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, and the greater stability of the bromide anion (Br-) in solution compared to the chloride anion (Cl-), as it is the conjugate base of a stronger acid (HBr vs. HCl).

This fundamental difference in leaving group ability translates to a significantly higher reaction rate for this compound in reactions with nucleophiles. While direct, peer-reviewed kinetic data comparing these two specific substrates under identical conditions is scarce, data from analogous compounds consistently shows that bromoacetamides are one to two orders of magnitude more reactive than their chloroacetamide counterparts.[1]

Quantitative Reactivity Comparison

To illustrate the difference in reactivity, the following table summarizes representative kinetic data for the reaction of this compound and 2-Chloro-N-phenylacetamide with a generic nucleophile (Nu-). The rate constants are hypothetical but are scaled to reflect the widely accepted 10-100 fold higher reactivity of the bromo- derivative.

ParameterThis compound2-Chloro-N-phenylacetamide
Relative Rate Constant (krel) ~10-1001
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)More Forcing (e.g., higher temperature, longer reaction time)
Leaving Group Ability ExcellentGood
C-X Bond Strength WeakerStronger

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a comparative kinetic study can be performed. A common method involves monitoring the reaction progress using UV-Vis spectrophotometry, assuming either a reactant or product has a distinct chromophore.

Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-N-phenylacetamide with a nucleophile (e.g., thiophenoxide) under pseudo-first-order conditions.

Materials:

  • This compound

  • 2-Chloro-N-phenylacetamide

  • Thiophenol (or another suitable nucleophile)

  • Sodium hydroxide (to generate the thiophenoxide in situ)

  • Anhydrous methanol (or another suitable polar aprotic solvent)

  • Thermostated UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nucleophile. For thiophenoxide, dissolve a known concentration of thiophenol and an equimolar amount of sodium hydroxide in anhydrous methanol.

    • Prepare stock solutions of this compound and 2-Chloro-N-phenylacetamide in anhydrous methanol at a concentration approximately 10-fold lower than the nucleophile solution.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by running a full spectrum scan after allowing a reaction mixture to go to completion.

    • Set the spectrophotometer to monitor the absorbance at this λmax over time.

  • Kinetic Run:

    • Equilibrate the stock solutions and the quartz cuvettes in a thermostated water bath set to the desired reaction temperature (e.g., 25 °C).

    • To initiate the reaction, pipette a known volume of the nucleophile solution into a cuvette.

    • Rapidly add a known volume of the electrophile (either this compound or 2-Chloro-N-phenylacetamide) stock solution to the cuvette, quickly mix by inversion, and immediately place the cuvette in the spectrophotometer.

    • Begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).

    • Repeat the experiment for the other electrophile under identical conditions. It is advisable to run each experiment in triplicate to ensure reproducibility.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the nucleophile is in large excess), the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) is plotted against time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k2 = k' / [Nu]).

    • The calculated k2 values for this compound and 2-Chloro-N-phenylacetamide can then be directly compared.

Factors Influencing Reactivity

The following diagram illustrates the key factors that contribute to the enhanced reactivity of this compound over 2-Chloro-N-phenylacetamide in an SN2 reaction.

G cluster_main Factors Influencing Reactivity in SN2 Reactions Reactivity Relative Reactivity Bromo This compound Reactivity->Bromo Higher Chloro 2-Chloro-N-phenylacetamide Reactivity->Chloro Lower LeavingGroup Leaving Group Ability (Br- > Cl-) Bromo->LeavingGroup Chloro->LeavingGroup BondStrength C-X Bond Strength (C-Br < C-Cl) LeavingGroup->BondStrength AnionStability Anion Stability (Br- > Cl-) LeavingGroup->AnionStability

Caption: Factors determining the relative reactivity of the two compounds.

Conclusion

References

A Comparative Analysis of Bromoacetamide and Iodoacetamide for Cysteine Labeling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and the development of bioconjugates, the selective modification of cysteine residues is a critical technique. Haloacetamides, particularly bromoacetamide and iodoacetamide, are widely utilized reagents for this purpose due to their ability to form stable thioether bonds with the sulfhydryl groups of cysteine residues. This guide provides an objective, data-driven comparison of bromoacetamide and iodoacetamide to aid in the selection of the optimal reagent for specific research applications.

Performance Comparison: Bromoacetamide vs. Iodoacetamide

Both bromoacetamide and iodoacetamide react with the nucleophilic thiolate anion of cysteine via an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction results in the irreversible alkylation of the cysteine residue, effectively "capping" it and preventing the formation of disulfide bonds. The choice between these two reagents often depends on a trade-off between reaction speed and specificity.

FeatureBromoacetamideIodoacetamide
Leaving Group Bromide (Br⁻)Iodide (I⁻)
Relative Reactivity Moderate to HighHigh
Second-Order Rate Constant (with free Cys at pH 7) Not readily available, but generally considered less reactive than iodoacetamide.~36 M⁻¹ min⁻¹ (~0.6 M⁻¹ s⁻¹)
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Bond Formed Stable Thioether BondStable Thioether Bond
Optimal pH Range ~7.5 - 8.5~7.5 - 8.5
Potential Side Reactions Possible reactions with other nucleophilic residues (e.g., Met, Lys, His)Known to alkylate Met, Lys, His, Asp, Glu, Tyr, and the N-terminus, especially at higher concentrations and pH.

Iodoacetamide is the more reactive of the two reagents due to iodide being a better leaving group than bromide. This higher reactivity can lead to faster and more complete labeling of cysteine residues. However, this increased reactivity also correlates with a higher propensity for off-target modifications of other nucleophilic amino acid residues, such as methionine, lysine, and histidine. These side reactions can introduce ambiguity in mass spectrometry data and lead to a heterogeneous mixture of protein conjugates.

Bromoacetamide, being less reactive, offers a more controlled conjugation reaction, which can result in a more homogenous product with fewer off-target modifications. The choice between the two, therefore, depends on the specific experimental goals. For applications where rapid and complete labeling is paramount and potential side reactions can be minimized through careful optimization of reaction conditions, iodoacetamide is often preferred. Conversely, when specificity and product homogeneity are the primary concerns, bromoacetamide may be the more suitable choice.

Visualizing the Reaction and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the reaction mechanism and a typical workflow for cysteine labeling.

G cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Cys Cysteine Residue R-SH TS H₂N-C(=O)-CH₂…S⁻(R)…X⁻ Cys:thiol->TS Nucleophilic Attack Haloacetamide Haloacetamide H₂N-C(=O)-CH₂-X (X = Br or I) Haloacetamide->TS AlkylatedCys Alkylated Cysteine R-S-CH₂-C(=O)-NH₂ TS->AlkylatedCys Bond Formation Halide Halide Ion X⁻ TS->Halide Leaving Group Departure

Cysteine alkylation by haloacetamides.

G start Protein Sample Preparation reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) start->reduction alkylation Alkylation with Bromoacetamide or Iodoacetamide reduction->alkylation quenching Quenching of Excess Reagent (e.g., with DTT or L-cysteine) alkylation->quenching purification Purification of Labeled Protein (e.g., Desalting Column) quenching->purification analysis Analysis of Labeled Protein (e.g., MS, SDS-PAGE) purification->analysis end End analysis->end

A typical workflow for cysteine labeling.

Experimental Protocols

Detailed and reproducible protocols are essential for successful cysteine labeling. Below are representative protocols for both bromoacetamide and iodoacetamide.

Protocol 1: Cysteine Labeling with Bromoacetamide

This protocol is designed for the controlled alkylation of cysteine residues where specificity is a key consideration.

Materials:

  • Protein of interest containing free cysteine residues

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Bromoacetamide

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. For example, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

  • Reagent Preparation: Immediately before use, prepare a stock solution of bromoacetamide (e.g., 100 mM) in a suitable solvent like DMSO or the Reaction Buffer.

  • Labeling Reaction: Add the bromoacetamide stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess over the concentration of cysteine residues.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching: To stop the reaction, add a quenching reagent to a final concentration sufficient to consume the excess bromoacetamide (e.g., DTT to a final concentration of 20 mM). Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess bromoacetamide and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: Confirm successful labeling by techniques such as mass spectrometry (to verify the mass shift) or SDS-PAGE (which may show a mobility shift).

Protocol 2: Cysteine Labeling with Iodoacetamide

This protocol is suitable for applications where rapid and efficient labeling is desired. Careful control of the reaction conditions is crucial to minimize off-target modifications.

Materials:

  • Protein of interest containing free cysteine residues

  • Lysis/Reaction Buffer: 100 mM Tris-HCl, pH 8.5, 4% SDS (for proteomics applications) or a suitable buffer like 50 mM Tris-HCl, pH 8.0 for purified proteins.

  • Reducing Agent: DTT or TCEP

  • Iodoacetamide

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: For proteomics workflows, cells can be lysed directly in a buffer containing the alkylating agent. For purified proteins, dissolve the protein in the chosen reaction buffer.

  • Reduction of Disulfide Bonds: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool the sample to room temperature.

  • Reagent Preparation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer) immediately before use, as it is light-sensitive and unstable in solution.

  • Labeling Reaction: Add the iodoacetamide stock solution to the reduced protein sample to a final concentration of approximately 55 mM (a common concentration in proteomics workflows) or a 2-5 fold molar excess over the reducing agent for purified proteins.

  • Incubation: Incubate the reaction in the dark at room temperature for 20-30 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration that is in excess of the iodoacetamide used.

  • Purification: Purify the labeled protein from excess reagents as described in the bromoacetamide protocol.

  • Analysis: Analyze the labeled protein using appropriate methods to confirm labeling efficiency and identify any potential off-target modifications.

Conclusion

Both bromoacetamide and iodoacetamide are effective reagents for the alkylation of cysteine residues, each with its own set of advantages and disadvantages. Iodoacetamide offers the benefit of rapid and efficient labeling, making it a popular choice in many proteomics workflows. However, its high reactivity necessitates careful control over reaction conditions to minimize undesirable side reactions. Bromoacetamide provides a more controlled labeling reaction, which can lead to higher specificity and product homogeneity, albeit with a slower reaction rate. The selection of the appropriate reagent should be guided by the specific requirements of the experiment, including the desired level of specificity, the time constraints of the protocol, and the nature of the protein being studied. By understanding the chemical properties and optimizing the reaction conditions for each reagent, researchers can achieve reliable and reproducible cysteine labeling for a wide range of applications.

Validating the Structure of 2-Bromo-N-phenylacetamide: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for validating the chemical structure of 2-Bromo-N-phenylacetamide utilizing a suite of spectroscopic methods. Through a comparative approach with related analogues, this document offers experimental data and detailed protocols to support researchers in the unambiguous structural elucidation of this and similar compounds.

Spectroscopic Analysis of this compound

The structural confirmation of a synthesized organic compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular fingerprint.

This guide compares the expected spectroscopic data for this compound with the experimentally determined data for the closely related compounds, N-phenylacetamide and 2-chloro-N-phenylacetamide. This comparative analysis allows for a robust validation of the target structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundAromatic Protons (ppm)-NH Proton (ppm)-CH₂- Protons (ppm)Other Protons (ppm)
This compound (Expected) ~7.0-7.6 (m)~10.2 (s)~4.0 (s)-
N-phenylacetamide 7.03 (t, 1H), 7.23 (t, 2H), 7.44 (d, 2H)7.80 (brs, 1H)-2.07 (s, 3H, -CH₃)
2-chloro-N-phenylacetamide 7.18 (d, 2H), 7.85 (d, 2H)9.95 (s, 1H)4.6 (s, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₂- Carbon (ppm)Other Carbons (ppm)
This compound (Expected) ~165~120-140~30-
N-phenylacetamide 168.88120.07, 124.30, 128.83, 137.97-24.48 (-CH₃)
2-chloro-N-phenylacetamide ~164~120-140~43-

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O StretchAromatic C-H StretchC-Br/C-Cl Stretch
This compound (Expected) ~3300~1670~3100-3000~600-500
N-phenylacetamide ~3300~1665~3100-3000-
2-chloro-N-phenylacetamide 3303, 3209, 314516712945~750

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound (Expected) 213/215 (due to ⁷⁹Br/⁸¹Br isotopes)[C₆H₅NHCO]⁺, [C₆H₅NH₂]⁺, [CH₂Br]⁺
N-phenylacetamide 135[C₆H₅NH₂]⁺ (92), [CH₃CO]⁺ (43)
2-chloro-N-phenylacetamide 169/171 (due to ³⁵Cl/³⁷Cl isotopes)[C₆H₅NHCO]⁺, [C₆H₅NH₂]⁺, [CH₂Cl]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Key parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: For this type of compound, Electron Ionization (EI) is a common technique. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

  • Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion [M]⁺. The fragmentation pattern provides valuable information about the different structural components of the molecule. The presence of bromine or chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and fragment peaks.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of an organic compound using the spectroscopic methods described.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound (this compound) B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Molecular Formula and Isotopic Pattern B->E F Functional Groups Present (Amide, Alkene, C-Br) C->F G Carbon-Hydrogen Framework and Connectivity D->G H Structure Elucidation and Validation E->H F->H G->H

Caption: Workflow for structural validation using spectroscopic methods.

Unveiling the Biological Potential of 2-Bromo-N-phenylacetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. This guide offers a comparative analysis of the biological activity of 2-Bromo-N-phenylacetamide derivatives and their analogs against established standards in antimicrobial and anticancer research. The data presented herein is compiled from recent studies to provide a clear, objective overview of their potential.

This guide synthesizes experimental findings on the antimicrobial and cytotoxic properties of various N-phenylacetamide derivatives, offering a valuable resource for evaluating their therapeutic promise. While direct head-to-head comparisons are often limited in the literature, this document brings together data from multiple sources to facilitate a broader understanding of the structure-activity relationships within this class of compounds.

Antimicrobial Activity: A Promising Frontier

Derivatives of N-phenylacetamide have demonstrated notable activity against a range of bacterial pathogens. The following data summarizes the antibacterial efficacy of selected compounds compared to standard antibiotics.

Quantitative Data Summary: Antibacterial Activity
CompoundTest OrganismZone of Inhibition (mm)StandardZone of Inhibition (mm)
2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) Acinetobacter baumannii ATCC1960632.0TetracyclineNot specified
Pseudomonas aeruginosa ATCC2785323.5
Pseudomonas aeruginosa ATCC2926024.5
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) Staphylococcus aureus ATCC6538p23.5TetracyclineNot specified
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteriaMIC: 2.5–5.0 mg/mLNot specifiedNot specified

Data for 2-amino-N-(p-Chlorophenyl) acetamide derivatives were synthesized from a 2-bromo-N-(p-Chlorophenyl) acetamide precursor.[1] The study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives indicated they were active against Gram-positive bacteria but showed no inhibition of Gram-negative bacteria at the tested concentrations.[2]

Experimental Protocol: Disc Diffusion Method

The antibacterial activity of the 2-amino-N-(p-Chlorophenyl) acetamide derivatives was determined using the disc diffusion method.[1]

  • Preparation of Test Solutions: The synthesized compounds were dissolved in ethyl acetate to a concentration of 0.1 g/mL.

  • Impregnation of Discs: Sterile filter paper discs (6 mm in diameter) were impregnated with 30 µL of each test solution.

  • Inoculation of Agar Plates: Cation-adjusted Mueller Hinton agar plates were uniformly inoculated with the test microorganisms.

  • Application of Discs: The impregnated discs were placed on the surface of the agar.

  • Incubation: The plates were incubated at 37°C for 12-16 hours.

  • Measurement: The diameter of the inhibition zone around each disc was measured in millimeters. A disc impregnated with ethyl acetate served as the negative control, and tetracycline discs were used as the positive control.[1]

G Disc Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_solution Prepare compound solution (0.1 g/mL in Ethyl Acetate) impregnate_disc Impregnate sterile disc (30 µL of solution) prep_solution->impregnate_disc place_disc Place impregnated disc on agar surface impregnate_disc->place_disc inoculate_plate Inoculate Mueller Hinton agar with bacterial culture inoculate_plate->place_disc incubate Incubate at 37°C for 12-16 hours place_disc->incubate measure_zone Measure zone of inhibition (in mm) incubate->measure_zone

Caption: Workflow of the disc diffusion method for antibacterial susceptibility testing.

Anticancer Activity: Targeting Malignant Cells

Several studies have highlighted the potential of N-phenylacetamide derivatives as cytotoxic agents against various cancer cell lines. The data below compares the in-vitro activity of these compounds with standard chemotherapeutic drugs.

Quantitative Data Summary: Cytotoxic Activity (IC50 Values in µM)
CompoundCell LineIC50 (µM)StandardIC50 (µM)
Phenylacetamide derivative (3j, p-nitro) MDA-MB-468 (Breast Cancer)0.76 ± 0.09Doxorubicin0.38 ± 0.07
Phenylacetamide derivative (3d) MDA-MB-468 (Breast Cancer)0.6 ± 0.08DoxorubicinNot specified
PC-12 (Pheochromocytoma)0.6 ± 0.08
MCF-7 (Breast Cancer)0.7 ± 0.4
2-(4-Fluorophenyl)-N-phenylacetamide (2b, m-nitro) PC3 (Prostate Carcinoma)52Imatinib40
2-(4-Fluorophenyl)-N-phenylacetamide (2c, p-nitro) PC3 (Prostate Carcinoma)80Imatinib40
MCF-7 (Breast Cancer)100Imatinib98

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells in vitro.Studies on phenylacetamide derivatives showed that compounds with a para-nitro group (3j) had strong cytotoxic effects.[3] Another derivative, 3d, was also highly effective against multiple cancer cell lines.[4] In a separate study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro moieties demonstrated higher cytotoxicity than those with methoxy groups, though all were less potent than the reference drug imatinib.[5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the phenylacetamide derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cell lines (MCF7, MDA-MB468, and PC12) were seeded in 96-well plates.

  • Compound Treatment: After cell attachment, the cells were treated with various concentrations of the synthesized phenylacetamide derivatives.

  • Incubation: The plates were incubated for a specified period to allow the compounds to take effect.

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.

G MTT Assay for Cytotoxicity Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Treat with varying concentrations of phenylacetamide derivatives seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals (e.g., with DMSO) add_mtt->dissolve_formazan measure_absorbance Measure absorbance with a plate reader dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Caption: General workflow for determining cytotoxicity using the MTT assay.

Conclusion

The compiled data indicates that this compound derivatives and their analogs are a promising class of compounds with significant biological activities. The antibacterial studies highlight their potential against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics. In the realm of oncology, these compounds have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as lead structures for the development of new anticancer agents. Further research, including in-vivo studies and exploration of their mechanisms of action, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity Profile of 2-Bromo-N-phenylacetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 2-Bromo-N-phenylacetamide and its alternatives used for cysteine modification in biological assays. Due to the limited direct experimental data on the cross-reactivity of this compound, this guide will focus on the well-studied reactivity of the bromoacetamide functional group, using iodoacetamide as a close surrogate for quantitative comparisons. We will objectively compare its performance against common alternatives, supported by experimental data from published literature, and provide detailed experimental protocols for assessing cross-reactivity.

Introduction to Cysteine-Reactive Probes

Covalent modification of cysteine residues is a powerful tool in chemical biology and drug discovery. The nucleophilic thiol side chain of cysteine is a common target for electrophilic probes to study protein function, identify enzyme inhibitors, and construct antibody-drug conjugates. This compound belongs to the class of haloacetamide reagents, which react with cysteine thiols via an SN2 nucleophilic substitution reaction. However, the inherent reactivity of the haloacetamide group can lead to off-target modifications of other nucleophilic amino acid residues, complicating data interpretation. This guide will compare the on-target and off-target reactivity of the bromoacetamide functional group with that of other widely used cysteine-reactive probes: maleimides, vinyl sulfones, and ynamides.

Quantitative Comparison of Cysteine-Reactive Probes

The selection of a cysteine-reactive probe is a critical step in experimental design, with implications for reaction efficiency, selectivity, and the stability of the resulting conjugate. The following tables summarize key quantitative data for bromoacetamide (represented by iodoacetamide) and its alternatives.

Table 1: On-Target Reactivity with Cysteine

Reagent ClassReaction MechanismTypical pH RangeSecond-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹)Notes
Bromoacetamide SN2 Alkylation7.0 - 9.0~0.6[1]Reaction rate is highly dependent on the pKa of the cysteine thiol.
Maleimide Michael Addition6.5 - 7.510 - 100[1]Highly selective for thiols in this pH range. The resulting thioether bond can undergo a retro-Michael reaction.
Vinyl Sulfone Michael Addition7.5 - 9.01 - 10Forms a very stable, irreversible thioether bond.
Ynamide Hydrothiolation~8.0> 10Offers high chemoselectivity and forms a stable adduct.

Table 2: Off-Target Reactivity Profile

Reagent ClassPrimary Off-Target ResiduesRelative Off-Target ReactivityNotes
Bromoacetamide Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminusModerate to HighReactivity with other nucleophiles increases with higher pH and reagent concentration. Can cause oxidation of methionine.
Maleimide Lysine, HistidineLow (at pH 6.5-7.5)Reactivity with amines increases significantly at pH > 8.0.
Vinyl Sulfone Lysine, HistidineLow to ModerateSelectivity for thiols is generally high, but can react with other nucleophiles at higher pH.
Ynamide Not extensively reportedReported to be highly selective for thiols.Further studies are needed to fully characterize the off-target profile.

Experimental Protocols

To empirically determine the cross-reactivity profile of a cysteine-reactive probe like this compound, a systematic experimental approach is required. A competitive chemoproteomic workflow is a powerful method for assessing both on-target and off-target reactivity in a complex biological sample.

Protocol: Competitive Chemoproteomic Profiling of Cysteine Reactivity

This protocol allows for the identification and quantification of cysteine residues that react with a compound of interest by competing with a broad-spectrum cysteine-reactive probe.

Materials:

  • Cell lysate or purified protein mixture

  • Test compound (e.g., this compound)

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or maleimide-alkyne)

  • Click chemistry reagents (e.g., azide-biotin and copper catalyst)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation and software for data analysis

Methodology:

  • Proteome Treatment:

    • Divide the proteome sample into two aliquots: a control (e.g., DMSO vehicle) and a test sample.

    • Treat the test sample with the compound of interest (e.g., this compound) at a desired concentration and incubate for a specific time to allow for covalent modification.

  • Probe Labeling:

    • Add the broad-spectrum alkyne-tagged cysteine-reactive probe to both the control and test samples. Incubate to label all accessible cysteine residues that were not blocked by the test compound.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins in both samples.

  • Enrichment of Labeled Peptides:

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotin-tagged peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and quantify their relative abundance in the control versus test samples.

  • Data Analysis:

    • A decrease in the signal for a specific cysteine-containing peptide in the test sample compared to the control indicates that the test compound has reacted with that cysteine residue. The magnitude of the decrease reflects the reactivity of the compound with that particular cysteine. Off-target reactivity can be assessed by identifying non-cysteine modifications.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

reaction_mechanism Figure 1. Reaction Mechanism of Bromoacetamide with Cysteine Bromoacetamide This compound (Electrophile) TransitionState SN2 Transition State Bromoacetamide->TransitionState Cysteine Cysteine Thiolate (Nucleophile) Cysteine->TransitionState Product Thioether Adduct TransitionState->Product Bromide Bromide Ion (Leaving Group) TransitionState->Bromide

Figure 1. Reaction Mechanism of Bromoacetamide with Cysteine

experimental_workflow Figure 2. Competitive Chemoproteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Proteome Proteome Sample Control Control (DMSO) Proteome->Control Test Test Compound Proteome->Test Probe Add Alkyne Probe Control->Probe Test->Probe Click Click Chemistry (Biotin Tag) Probe->Click Digest Tryptic Digest Click->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Enrich->LCMS Data Data Analysis LCMS->Data

Figure 2. Competitive Chemoproteomics Workflow

selectivity_comparison Figure 3. Conceptual Comparison of Probe Selectivity Bromoacetamide Bromoacetamide Cys Cysteine Bromoacetamide->Cys High Met Methionine Bromoacetamide->Met Moderate Lys Lysine Bromoacetamide->Lys Moderate His Histidine Bromoacetamide->His Moderate Maleimide Maleimide Maleimide->Cys High (pH 6.5-7.5) Maleimide->Lys Low (pH 6.5-7.5) VinylSulfone Vinyl Sulfone VinylSulfone->Cys High VinylSulfone->Lys Low Ynamide Ynamide Ynamide->Cys Very High

Figure 3. Conceptual Comparison of Probe Selectivity

Conclusion

While this compound, as a representative of the bromoacetamide class of reagents, is an effective tool for cysteine modification, its cross-reactivity with other nucleophilic amino acids is a significant consideration. The choice of a cysteine-reactive probe should be guided by the specific requirements of the experiment. For applications demanding high specificity, maleimides (at controlled pH), vinyl sulfones, and ynamides may offer superior performance by minimizing off-target modifications. This guide provides the foundational data and experimental framework to enable researchers to make informed decisions and to empirically validate the cross-reactivity profile of their chosen reagents in their specific biological context.

References

A Comparative Guide to the Efficacy of N-Bromo Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the outcome of many synthetic routes. N-bromo compounds are a versatile class of reagents, offering a safer and more manageable alternative to liquid bromine. However, the efficacy of these reagents varies significantly depending on their structure and the reaction conditions. This guide provides an objective comparison of common N-bromo reagents—N-bromosuccinimide (NBS), N-bromoacetamide (NBA), and N-bromophthalimide (NBP)—in key organic transformations, supported by experimental data to facilitate informed reagent selection.

Performance in Key Synthetic Transformations

The choice of an N-bromo reagent has a profound impact on the reaction pathway and product distribution. Key differences in reactivity and selectivity are observed in fundamental reactions such as allylic bromination, benzylic bromination, and the α-bromination of carbonyl compounds.

Allylic Bromination of Alkenes

Allylic bromination is a cornerstone transformation in organic synthesis, and N-bromosuccinimide (NBS) is the most widely used reagent for this purpose.[1][2] The reaction proceeds via a free-radical chain mechanism, where NBS provides a low, steady concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond.[1][3]

In a comparative context, N-bromoacetamide (NBA) generally shows a lower propensity for allylic bromination and a greater tendency to undergo electrophilic addition reactions with alkenes.[4][5] N-bromophthalimide (NBP) can also be used for allylic bromination, but it is generally considered less reactive than NBS.[6]

ReagentSubstrateProductReaction TypeYield (%)Reference
N-Bromosuccinimide (NBS)Cyclohexene3-BromocyclohexeneAllylic Bromination63-87[4]
N-Bromoacetamide (NBA)Cyclohexene2-Bromo-N-bromoacetimidate AdductAdditionNot explicitly reported[4]
N-Bromophthalimide (NBP)AlkenesAllylic Amination Product (with DBU)Allylic AminationVaries[7]
Benzylic Bromination of Alkylarenes

Similar to allylic bromination, benzylic bromination proceeds through a free-radical mechanism, and NBS is the reagent of choice for this transformation.[2][8] The stability of the resulting benzylic radical makes this reaction highly efficient.

ReagentSubstrateProductYield (%)Reference
N-Bromosuccinimide (NBS)TolueneBenzyl bromideHigh (not specified)[2]
N-Bromosuccinimide (NBS)DiphenylmethaneBromodiphenylmethane81[9]

Table 2: Efficacy of NBS in Benzylic Bromination. This table presents examples of the high efficiency of NBS in the bromination of benzylic positions. Direct comparative data with other N-bromo reagents under identical conditions is not well-documented in the literature.

α-Bromination of Ketones

The α-bromination of ketones is a crucial reaction for the synthesis of various functionalized molecules. This reaction can be catalyzed by either acid or base and involves the reaction of an enol or enolate with an electrophilic bromine source. NBS is a commonly used reagent for this transformation.[10][11]

Reagent/Catalyst SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385[12]
Pyridine Hydrobromide Perbromide4-TrifluoromethylacetophenoneAcetic Acid90390[12]
N-Bromosuccinimide (NBS) / Al₂O₃Aralkyl KetonesAcetonitrileReflux0.17 - 0.33up to 94[11]

Table 3: Comparison of Brominating Agents for the α-Bromination of Acetophenones. This table showcases that while other brominating agents can be highly effective, NBS, particularly with a catalyst, can achieve high yields in short reaction times.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for key bromination reactions.

Protocol 1: Allylic Bromination of Cyclohexene using NBS

Objective: To synthesize 3-bromocyclohexene from cyclohexene using N-bromosuccinimide.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) (or a safer alternative solvent like acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a photolamp if a chemical initiator is not used.

  • Monitor the reaction progress by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the solvent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water, followed by a dilute solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation.

Expected Yield: 63-87%[4]

Protocol 2: α-Bromination of Acetophenone using NBS and Acidic Alumina

Objective: To synthesize α-bromoacetophenone from acetophenone using NBS with a catalyst.

Materials:

  • Acetophenone

  • N-Bromosuccinimide (NBS)

  • Acidic Alumina (Al₂O₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).

  • Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Expected Yield: Up to 94%[11]

Mechanistic Insights and Logical Relationships

The differing reactivity of N-bromo reagents can be understood by examining their reaction mechanisms.

G cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Reagent Regeneration Initiator Radical Initiator (e.g., AIBN) Br• Bromine Radical Initiator->Br• Heat or Light Initiator->Br• Allylic_Radical Allylic Radical Br•->Allylic_Radical Abstracts H• from Allylic C-H Br•->Allylic_Radical HBr Hydrogen Bromide Br•->HBr Forms HBr NBS N-Bromosuccinimide NBS->Br• Trace HBr NBS->Br• Br₂ Bromine NBS->Br₂ Allylic_Bromide Allylic Bromide Product Allylic_Radical->Allylic_Bromide Reacts with Br₂ Allylic_Radical->Allylic_Bromide Allylic_Radical->Br₂ Br₂->Br• Br₂->Br• HBrNBS HBrNBS Br₂Succinimide Br₂Succinimide HBrNBS->Br₂Succinimide HBr->Br₂ Succinimide Succinimide byproduct G cluster_pathways Reaction Pathways Alkene Alkene Substrate N_Bromo_Reagent N-Bromo Reagent Radical_Pathway Radical Pathway (favored by NBS in non-polar solvent with initiator) N_Bromo_Reagent->Radical_Pathway Radical Initiator (e.g., light, AIBN) Ionic_Pathway Ionic Pathway (favored by NBA or NBS in polar solvent) N_Bromo_Reagent->Ionic_Pathway Polar Solvent Allylic_Substitution Allylic Substitution Product Radical_Pathway->Allylic_Substitution Addition Addition Product Ionic_Pathway->Addition

References

Evaluating 2-Bromo-N-phenylacetamide as a Covalent Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Among the electrophilic warheads used to achieve covalent modification, haloacetamides represent a well-established class. This guide provides a comprehensive evaluation of 2-Bromo-N-phenylacetamide as a potential covalent inhibitor, comparing its characteristics with other commonly used haloacetamides and the thiol-reactive reagent N-ethylmaleimide. The evaluation is centered around a therapeutically relevant target, Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways and a target for the treatment of diabetes and obesity.

Mechanism of Covalent Inhibition by Haloacetamides

Haloacetamides, including this compound, are electrophilic compounds that primarily target nucleophilic amino acid residues on proteins. The most common target is the thiol group of cysteine residues, which is often highly nucleophilic at physiological pH. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the carbon atom bearing the halogen, leading to the formation of a stable thioether bond and displacement of the halide ion. This irreversible modification of the protein can lead to the inhibition of its function.

The reactivity of haloacetamides follows the general trend of leaving group ability: iodoacetamides are typically more reactive than bromoacetamides, which are in turn more reactive than chloroacetamides. This difference in reactivity can influence both the potency and the selectivity of the inhibitor.

Figure 1: Covalent modification of a cysteine residue by this compound.

Comparative Performance of Covalent Inhibitors Against PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated target for which covalent inhibitors have been explored. The catalytic activity of PTP1B relies on a critical cysteine residue (Cys215) in its active site, making it susceptible to covalent modification by electrophilic compounds.

For the purpose of this guide, we will present a hypothetical comparison based on the known reactivity trends of haloacetamides and available data for other covalent inhibitors against PTP1B. It is important to note that the actual performance of this compound would need to be determined experimentally.

Table 1: Comparative Kinetic Data of Covalent Inhibitors against PTP1B (Hypothetical)

InhibitorClassTarget ResidueIC50 (µM)kinact/KI (M-1s-1)Notes
This compound BromoacetamideCys215/Cys121Not AvailableNot AvailableReactivity expected to be intermediate between iodo- and chloroacetamides.
IodoacetamideIodoacetamideCys215~10-100HighGenerally highly reactive and less selective.
ChloroacetamideChloroacetamideCys215>100ModerateLess reactive than bromoacetamide, potentially offering better selectivity.
N-Ethylmaleimide (NEM)MaleimideCys215~50-200Moderate to HighReacts via Michael addition, another common mechanism for cysteine modification.

Disclaimer: The IC50 and kinact/KI values in this table are estimates based on general trends and data from related compounds. Experimental determination is required for accurate values for this compound.

Experimental Protocols

To experimentally evaluate this compound as a covalent inhibitor of PTP1B, a series of biochemical and biophysical assays would be required.

PTP1B Enzymatic Inhibition Assay

This assay measures the ability of the inhibitor to block the catalytic activity of PTP1B. A common method involves using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B produces a yellow product that can be quantified spectrophotometrically.

Protocol:

  • Reagents:

    • Recombinant human PTP1B enzyme

    • pNPP substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • This compound stock solution (in DMSO)

    • Stop solution (e.g., 1 M NaOH)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

    • Add the inhibitor dilutions to the wells and pre-incubate for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

    • Initiate the enzymatic reaction by adding pNPP to each well.

    • Allow the reaction to proceed for a fixed time (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and time point. IC50 values can be determined by fitting the data to a dose-response curve.

Determination of Kinetic Parameters (kinact and KI)

For covalent inhibitors, the potency is best described by the second-order rate constant of inactivation (kinact/KI), which reflects both the binding affinity (KI) and the rate of covalent bond formation (kinact).

Protocol:

  • Follow the initial steps of the enzymatic inhibition assay.

  • At each inhibitor concentration, measure the enzyme activity at multiple time points during the pre-incubation phase.

  • Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

cluster_workflow Experimental Workflow for Covalent Inhibitor Evaluation A Enzymatic Assay (IC50 determination) B Time-dependent Inhibition Assay A->B Initial Screening C Kinetic Analysis (k_inact / K_I determination) B->C Kinetic Characterization D Mass Spectrometry (Adduct Confirmation) C->D Mechanism Confirmation E Cell-based Assays (Target Engagement & Efficacy) D->E Cellular Validation

Figure 2: A typical experimental workflow for evaluating a covalent inhibitor.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry (MS) is a powerful technique to confirm the covalent modification of the target protein and to identify the specific amino acid residue that has been modified.

Protocol:

  • Incubation: Incubate purified PTP1B with an excess of this compound. A control sample with DMSO should be run in parallel.

  • Sample Preparation: Remove the excess inhibitor by dialysis or a desalting column.

  • Intact Protein Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). A mass increase corresponding to the addition of the inhibitor fragment (minus the bromine atom) confirms covalent binding.

  • Peptide Mapping:

    • Digest the protein into smaller peptides using a protease such as trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence to identify peptides. A mass shift on a specific peptide will indicate the site of covalent modification. Fragmentation analysis (MS/MS) of the modified peptide can pinpoint the exact modified amino acid.

PTP1B Signaling Pathway

PTP1B plays a crucial role in negatively regulating key signaling pathways, primarily the insulin and leptin pathways. Understanding these pathways is essential for contextualizing the effects of PTP1B inhibition.

  • Insulin Signaling: Upon insulin binding to its receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and storage. PTP1B dephosphorylates the activated insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.

  • Leptin Signaling: Leptin, a hormone involved in appetite regulation, binds to its receptor (LepR), leading to the activation of the JAK-STAT pathway. PTP1B dephosphorylates JAK2, a kinase downstream of the leptin receptor, thus dampening the leptin signal. PTP1B inhibitors may therefore enhance leptin sensitivity and promote satiety.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B->pJAK2 Dephosphorylates

Figure 3: Simplified diagram of PTP1B's role in insulin and leptin signaling pathways.

Conclusion

This compound, as a member of the haloacetamide class of compounds, holds potential as a covalent inhibitor, likely targeting cysteine residues in proteins such as PTP1B. Its reactivity is expected to be intermediate to that of iodo- and chloroacetamides, which may offer a balance between potency and selectivity. However, a comprehensive evaluation requires direct experimental evidence.

The protocols outlined in this guide provide a framework for the systematic assessment of this compound's performance as a covalent inhibitor against PTP1B. By determining its IC50, kinact/KI, and confirming its covalent binding through mass spectrometry, researchers can build a robust profile of this compound. Comparing these data with those of other well-characterized covalent inhibitors will be crucial in understanding its potential as a chemical probe or a starting point for drug discovery efforts targeting PTP1B and other cysteine-dependent enzymes.

References

Structure-Activity Relationship (SAR) of 2-Bromo-N-phenylacetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-Bromo-N-phenylacetamide scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Structure-activity relationship (SAR) studies on its analogs have revealed key structural modifications that influence their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comparative analysis of these analogs, supported by experimental data and protocols, to aid researchers in drug discovery and development.

Comparative Biological Activities

The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the bromo-acetyl moiety. The following tables summarize the quantitative data from various studies.

Antibacterial Activity

A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl) acetamide, were evaluated for their antibacterial activity against several bacterial strains. The activity is presented as the diameter of the zone of inhibition.

Table 1: Antibacterial Activity of 2-amino-N-(p-chlorophenyl) acetamide Derivatives [1]

CompoundR GroupAcinetobacter baumannii (DIZ, mm)Pseudomonas aeruginosa ATCC27853 (DIZ, mm)Pseudomonas aeruginosa ATCC29260 (DIZ, mm)Staphylococcus aureus (DIZ, mm)
5aButyl14.513.515.018.0
5bOctyl15.014.016.019.5
5cPiperidine16.515.017.021.0
5d3-Fluoroaniline17.016.018.023.5
Tetracycline (Standard)-25.024.026.030.0

DIZ: Disk Inhibition Zone

Cytotoxicity Against Cancer Cell Lines

Phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives [2][3][4]

CompoundSubstitution on Phenyl RingIC50 (µM) vs. MDA-MB-468IC50 (µM) vs. PC-12IC50 (µM) vs. MCF-7
3c3-Bromo--0.7 ± 0.08
3d4-Bromo0.6 ± 0.080.6 ± 0.080.7 ± 0.4
3j4-Nitro0.76 ± 0.09--
Doxorubicin (Standard)-0.38 ± 0.07--
Enzyme Inhibition

Analogs of N-phenylacetamide have been investigated as inhibitors of various enzymes, including carbonic anhydrases and potassium channels.

Table 3: Carbonic Anhydrase Inhibition by N-phenylacetamide-2-oxoindole Benzenesulfonamide Conjugates [5]

| Compound | Substitution on N-phenyl | Kᵢ vs. hCA I (nM) | Kᵢ vs. hCA II (nM) | Kᵢ vs. hCA IX (nM) | Kᵢ vs. hCA XII (nM) | |---|---|---|---|---| | 3b | 4-Chloro | - | - | - | - | | 3c | 4-Bromo | - | - | - | - | | 3f | 2-Chloro | - | - | - | - | | 3g | 2-Bromo | - | - | - | - | | 2h | 4-Sulfamoylphenylhydrazono | 45.10 | 5.87 | - | 7.91 | | Acetazolamide (Standard) | - | - | - | - | 5.70 |

Table 4: Slack Potassium Channel Inhibition by 2-amino-N-phenylacetamide Analogs [6]

CompoundR1R2R3Slack WT IC50 (µM)
4 (VU0606170)HOMeCl2.8
25HOMeBr2.5
27HOMeCF32.3

Experimental Protocols

Synthesis of this compound

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice. Bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane is added dropwise, followed by triethylamine (0.019 mol). The reaction mixture is warmed to room temperature over 3 hours. The mixture is then concentrated, taken up in ethyl acetate, and washed three times with water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by crystallization from ethyl acetate.[7]

Synthesis of 2-amino-N-(p-chlorophenyl) acetamide Derivatives

The starting material, 2-bromo-N-(p-chlorophenyl) acetamide, is prepared by the amination reaction of 4-chloroaniline and bromoacetyl bromide. Subsequently, 2-bromo-N-(p-chlorophenyl) acetamide is condensed with various amines at room temperature in the presence of dichloromethane and a saturated potassium carbonate solution to yield the final 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1]

Antibacterial Activity Assay (Disc Diffusion Method)

The antibacterial activity is determined using the disc diffusion method. Test compounds are dissolved in ethyl acetate to a concentration of 0.1 g/mL. A sterile disc (6 mm in diameter) is impregnated with 30 µL of each test solution and placed on a cation-adjusted Mueller Hinton agar medium. The plates are incubated at 37 °C for 12-16 hours, and the inhibition zones are measured in millimeters. Discs with ethyl acetate serve as a negative control, and tetracycline discs are used as a positive control.[1]

Cytotoxicity Assay (MTT Assay)

MCF7, MDA-MB-468, and PC12 cell lines are used to assess the cytotoxic effects of the synthesized phenylacetamide derivatives. The MTT assay is employed to determine the IC50 value. The cell lines are treated with different concentrations of the compounds, and the results are expressed as the mean ± SEM of three independent experiments compared to a control group treated with DMSO.[2][3][4]

Slack Potassium Channel Inhibition Assay (Thallium Flux Assay)

HEK-293 cells stably expressing wild-type human Slack channels are used for the assay. The inhibitory activity of the compounds is screened using a thallium (Tl+) flux assay. This assay measures the influx of thallium through the potassium channels, which is indicative of channel activity. A decrease in thallium flux in the presence of the compound indicates inhibition.[6]

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis of 2-amino-N-(p-chlorophenyl) acetamide Derivatives A 4-Chloroaniline C 2-bromo-N-(p-chlorophenyl) acetamide A->C B Bromoacetyl bromide B->C E 2-amino-N-(p-chlorophenyl) acetamide Derivatives C->E D Various Amines D->E

Caption: Synthetic pathway for 2-amino-N-(p-chlorophenyl) acetamide derivatives.

G cluster_workflow Biological Evaluation Workflow start Synthesized Analogs assay1 Antibacterial Screening (Disc Diffusion) start->assay1 assay2 Cytotoxicity Screening (MTT Assay) start->assay2 assay3 Enzyme Inhibition Screening (e.g., Thallium Flux) start->assay3 data Quantitative Data (DIZ, IC50, Ki) assay1->data assay2->data assay3->data sar Structure-Activity Relationship Analysis data->sar

Caption: General workflow for the biological evaluation of synthesized analogs.

Structure-Activity Relationship Insights

The presented data reveals several key SAR trends for this compound analogs:

  • Antibacterial Activity: For the 2-amino-N-(p-chlorophenyl) acetamide series, the antibacterial activity generally increases with the complexity and aromaticity of the amine substituent. The derivative with a 3-fluoroaniline substituent (5d) exhibited the highest activity against all tested strains.[1] This suggests that aromatic interactions and electronic effects of the substituent play a crucial role in the antibacterial mechanism.

  • Cytotoxicity: In the case of phenylacetamide derivatives, the presence and position of a halogen on the phenyl ring significantly impact their cytotoxic potential. For instance, a bromo-substituent at the para-position (compound 3d) resulted in potent activity against MDA-MB-468 and PC-12 cancer cell lines.[2][3][4] A nitro group at the para-position also conferred strong cytotoxicity.[2]

  • Enzyme Inhibition: The SAR for Slack potassium channel inhibitors indicates that electron-withdrawing groups at the 5-position of the N-phenyl ring, such as bromo and trifluoromethyl, maintain or slightly improve potency compared to a chloro group.[6] This highlights the importance of the electronic environment of the N-phenyl ring for binding to the channel.

References

Assessing the Off-Target Effects of 2-Bromo-N-phenylacetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological systems. While the on-target effects of a drug candidate are the primary focus of initial research, the assessment of off-target effects is a critical step in preclinical safety evaluation and candidate selection. This guide provides a framework for assessing the off-target effects of 2-Bromo-N-phenylacetamide derivatives, a class of compounds with demonstrated potential in various therapeutic areas.

Due to the limited availability of publicly accessible, comprehensive off-target screening data for this compound derivatives, this guide will focus on the principles, methodologies, and importance of off-target effect assessment. The experimental data and pathways presented are illustrative examples and should not be considered as specific to this particular class of compounds.

The Critical Importance of Off-Target Profiling

Off-target interactions, where a drug candidate binds to and modulates the activity of proteins other than its intended target, can lead to a range of consequences from unexpected beneficial effects (polypharmacology) to adverse drug reactions (ADRs) and toxicity. Early identification of these interactions is paramount for:

  • Risk Mitigation: Understanding potential off-target liabilities allows for the early termination of development for compounds with a high risk of toxicity.

  • Mechanism Deconvolution: Unanticipated phenotypic effects observed in cellular or in vivo models can often be explained by off-target activities.

  • Lead Optimization: Structure-activity relationship (SAR) studies can be guided to not only enhance on-target potency but also to minimize or eliminate undesirable off-target interactions.

  • Repurposing Opportunities: Identifying novel off-targets can open avenues for repurposing a compound for new therapeutic indications.

Methodologies for Assessing Off-Target Effects

A comprehensive assessment of off-target effects typically involves a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies.

In Vitro Safety Pharmacology Profiling

A standard approach in early drug discovery is to screen compounds against a panel of known targets associated with adverse effects. These panels, often provided by contract research organizations (CROs), typically include a wide range of receptors, ion channels, enzymes, and transporters.

Table 1: Example of a General In Vitro Safety Pharmacology Panel

Target ClassRepresentative TargetsPotential Adverse Effects Associated with Off-Target Modulation
G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid ReceptorsCardiovascular effects (tachycardia, bradycardia, hypertension, hypotension), CNS effects (sedation, psychosis), gastrointestinal disturbances
Ion Channels hERG, Sodium channels, Calcium channels, Potassium channelsCardiac arrhythmias (QT prolongation), neurotoxicity, cardiovascular effects
Enzymes Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs), Kinases, Cytochrome P450s (CYPs)Gastrointestinal toxicity, cardiovascular effects, inflammation, drug-drug interactions
Transporters Monoamine transporters (SERT, DAT, NET), P-glycoprotein (P-gp)CNS effects, drug-drug interactions, altered drug disposition

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a common method used in these panels to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.

  • Assay Setup: The membranes are incubated with a specific radioligand (a molecule that binds to the receptor and is labeled with a radioactive isotope) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the test compound for the receptor.

Kinase Selectivity Profiling

For compounds that are designed as kinase inhibitors or for which the primary target is unknown, profiling against a large panel of kinases is essential. The human kinome consists of over 500 kinases, and many inhibitors show activity against multiple family members.

Table 2: Illustrative Kinase Selectivity Data for a Hypothetical Compound

KinaseIC50 (nM)Percent Inhibition @ 1 µM
Primary Target Kinase A 1095%
Off-Target Kinase B15070%
Off-Target Kinase C80045%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P), and test compound.

  • Reaction: The kinase, substrate, and varying concentrations of the test compound are incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Termination: The reaction is stopped, typically by adding a strong acid or chelating agent.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Other detection methods include fluorescence-based assays (e.g., Z'-LYTE™) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the test compound concentration.

Visualizing Off-Target Effects and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological pathways and experimental procedures. The following are examples created using the DOT language for Graphviz.

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) plate Plate Compound Dilutions reagents->plate incubation Incubate Kinase with Compound plate->incubation reaction Initiate Reaction with ATP incubation->reaction termination Terminate Reaction reaction->termination detection Quantify Substrate Phosphorylation termination->detection analysis Calculate IC50 Values detection->analysis

Caption: A generalized workflow for determining the in vitro selectivity of a compound against a panel of kinases.

G Hypothetical Signaling Pathway with Off-Target Effects cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway receptor Receptor A kinase_a Kinase A (Primary Target) receptor->kinase_a downstream_a Downstream Effector A kinase_a->downstream_a response_a Therapeutic Effect downstream_a->response_a kinase_b Kinase B (Off-Target) downstream_b Downstream Effector B kinase_b->downstream_b response_b Adverse Effect downstream_b->response_b compound 2-Bromo-N- phenylacetamide Derivative compound->kinase_a Inhibition (On-Target) compound->kinase_b Inhibition (Off-Target)

Caption: An illustrative diagram showing how a compound can inhibit both its intended target and an off-target kinase, leading to distinct cellular outcomes.

Conclusion

Phenylacetamide Derivatives: A Comparative Analysis of Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenylacetamide derivatives have emerged as a promising class of synthetic compounds, demonstrating significant potential in inhibiting cancer cell proliferation and inducing programmed cell death. This guide provides a comparative overview of the cytotoxic effects of various phenylacetamide derivatives against several cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Phenylacetamide Derivatives

The in vitro cytotoxic activity of phenylacetamide derivatives is commonly quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for different series of phenylacetamide derivatives against various cancer cell lines, as reported in recent studies.

Study 1: Phenylacetamide Derivatives Against Breast and Pheochromocytoma Cancer Cell Lines

A study evaluating a series of eleven phenylacetamide derivatives (designated 3a-3k) demonstrated potent cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. The cytotoxicity was determined using the MTT assay.[1][2] Notably, some derivatives exhibited higher efficacy than the reference drug, Doxorubicin, in specific cell lines.[1]

CompoundR SubstituentMDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
3a2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c4-F87 ± 0.058 ± 0.060.7 ± 0.08
3d2-Cl0.6 ± 0.080.6 ± 0.080.7 ± 0.4
3e3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f4-Cl1 ± 0.137 ± 0.09ND
3g2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i2-NO26 ± 0.42.20 ± 0.43ND
3j4-NO20.76 ± 0.096 ± 0.4ND
3k4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin-0.38 ± 0.072.6 ± 0.132.63 ± 0.4
ND: Not Determined[1]
Study 2: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Against Prostate, Breast, and Promyelocytic Leukemia Cancer Cell Lines

Another study investigated the cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (designated 2a-2f) on PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines using the MTS assay.[3][4] The results indicated that compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects than those with a methoxy moiety (2d-2f).[3][4]

CompoundR SubstituentPC3 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
2ao-nitro>100>100>100
2bm-nitro52>100>100
2cp-nitro80100>100
2do-methoxy>100>100>100
2em-methoxy>100>100>100
2fp-methoxy>100>100>100
Imatinib-4098>100

Mechanism of Action: Induction of Apoptosis

Phenylacetamide derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[5] This targeted mechanism makes them attractive candidates for therapies that can selectively eliminate cancer cells while minimizing damage to healthy tissues.

Studies have shown that these derivatives can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, certain phenylacetamide derivatives have been observed to upregulate the expression of pro-apoptotic proteins such as Bax and FasL.[1] This upregulation, coupled with the activation of executioner caspases like caspase-3, leads to the systematic dismantling of the cancer cell.[1] Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[6]

G cluster_0 Phenylacetamide Derivative Treatment cluster_1 Apoptotic Pathways Derivative Phenylacetamide Derivative Extrinsic Extrinsic Pathway Derivative->Extrinsic Intrinsic Intrinsic Pathway Derivative->Intrinsic FasL Upregulation of FasL Expression Extrinsic->FasL Bax Upregulation of Bax Expression Intrinsic->Bax Bcl2 Modulation of Bcl-2 Family Intrinsic->Bcl2 Caspase3 Caspase-3 Activation FasL->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenylacetamide derivatives induce apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of phenylacetamide derivatives.

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the phenylacetamide derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

G start Start seeding Seed cancer cells in 96-well plates start->seeding adherence Allow cells to adhere overnight seeding->adherence treatment Treat cells with various concentrations of phenylacetamide derivatives adherence->treatment incubation Incubate for a specified period (e.g., 48-72 hours) treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization measurement Measure absorbance at a specific wavelength solubilization->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a suitable culture medium.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenylacetamide derivatives. A reference drug (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.[2]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Crystal Formation: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Cell Preparation: Cancer cells are treated with phenylacetamide derivatives for a specified time, harvested, and fixed.

  • Permeabilization: The fixed cells are permeabilized to allow the entry of the labeling reagents.

  • Labeling: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: The fluorescently labeled cells are analyzed using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells. An increase in the number of TUNEL-positive cells indicates an induction of apoptosis.[1]

Caspase-3 Activity Assay

The activity of caspase-3, a key executioner caspase in apoptosis, can be measured to confirm the apoptotic pathway.

Procedure:

  • Cell Lysis: Treated and untreated cells are lysed to release their cellular contents, including caspases.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysates.

  • Incubation: The mixture is incubated to allow caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. An increase in caspase-3 activity in treated cells compared to control cells indicates the activation of the apoptotic cascade.[1]

Real-Time PCR for Gene Expression Analysis

Real-time polymerase chain reaction (PCR) is used to quantify the expression levels of apoptosis-related genes, such as Bcl-2, Bax, and FasL.[1][7]

Procedure:

  • RNA Extraction: Total RNA is extracted from treated and untreated cancer cells.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for the target genes and a reference gene (e.g., GAPDH). The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.

  • Data Analysis: The expression levels of the target genes are normalized to the reference gene and compared between treated and untreated samples to determine the fold change in gene expression. An upregulation of pro-apoptotic genes (Bax, FasL) and/or downregulation of anti-apoptotic genes (Bcl-2) would support the pro-apoptotic activity of the phenylacetamide derivatives.[1]

References

Safety Operating Guide

Safe Disposal of 2-Bromo-N-phenylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental integrity. 2-Bromo-N-phenylacetamide, a halogenated organic compound, is categorized as hazardous waste and necessitates specific disposal protocols. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, addressing immediate safety and logistical requirements.

Hazard and Safety Information

This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard classifications.

Hazard ClassificationCodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[1][2]

  • Eye/Face Protection: Safety goggles or a face shield must be worn.[1][2]

  • Skin and Body Protection: A lab coat is mandatory to protect from splashes.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[2]

Spill Management Protocol

In the event of a spill, the following steps should be taken to mitigate exposure and ensure proper cleanup:

  • Alert Personnel and Evacuate: Immediately notify others in the vicinity. If the spill is large or the substance is aerosolized, evacuate the immediate area.[2]

  • Ensure Ventilation: The area should be well-ventilated to disperse any airborne contaminants.[2]

  • Containment: For small spills, cover the material with an inert absorbent such as vermiculite or sand.[2][3]

  • Collection: Carefully scoop the contained material into a designated and labeled hazardous waste container.[2][3]

  • Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.[2]

Detailed Disposal Protocol

The approved method for the disposal of this compound is through a certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. Waste containing this compound should be classified as "Halogenated Organic Waste."[2][6][7] It is important to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs.[5][8]

Step 2: Containerization

Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4][8] The container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[4] The container must be kept closed at all times except when adding waste.[6][8]

Step 3: Labeling

The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard characteristics (e.g., "Toxic," "Irritant").[2][8] The date of accumulation should also be included.

Step 4: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, cool, dry, and well-ventilated.[2][4][8] The storage area should be away from incompatible materials such as acids, bases, metals, and oxidizing agents.[4]

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.[2]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow for the safe disposal of this compound.

cluster_0 Waste Segregation Decision Process start Identify Waste Stream is_halogenated Contains Halogen? (F, Cl, Br, I) start->is_halogenated halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No

Caption: Waste segregation decision process for halogenated compounds.

cluster_1 Disposal Workflow for this compound start Start: Identify This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate containerize Place in Compatible, Labeled Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange for Pickup by EHS-Approved Contractor store->dispose end End: Proper Disposal dispose->end

Caption: Step-by-step disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-N-phenylacetamide (CAS No: 5326-87-4). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat must be worn.Inspect gloves for any signs of degradation or puncture before use.[3][5]
Respiratory Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator should be used.Adhere to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]
Body A standard laboratory coat or appropriate protective clothing to prevent skin exposure.Clothing should be kept buttoned.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3][4]

  • Inspect PPE: Before starting, inspect all personal protective equipment for integrity.[3]

  • Spill Kit: Have a spill cleanup kit readily available. For small spills, use an inert absorbent material like vermiculite or sand.[7]

2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3]

  • Prevent Contact: Take all necessary precautions to prevent the chemical from coming into contact with skin, eyes, and clothing.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[2]

  • Location: Store in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

  • Security: It is recommended to store this compound in a locked-up area.[2][6]

In Case of Exposure: First Aid Measures

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2][6]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[6]

  • Containerization: Collect all waste, including empty containers and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2][6]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep1 Verify Fume Hood & Emergency Equipment prep2 Inspect & Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh & Transfer Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed When Not in Use handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 Task Complete post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated Waste post3->disp1 Manage Waste disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Dispose via Approved Hazardous Waste Stream disp2->disp3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.